N-Ethyl-N-methylbutan-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
66225-41-0 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-ethyl-N-methylbutan-2-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(3)8(4)6-2/h7H,5-6H2,1-4H3 |
InChI Key |
HAFZSBASGRZPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethyl-N-methylbutan-2-amine synthesis protocols
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A Technical Guide to the Spectroscopic Analysis of N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for the tertiary amine, N-Ethyl-N-methylbutan-2-amine. Due to a lack of publicly available experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Introduction
This compound (C₇H₁₇N, Mol. Wt.: 115.22 g/mol ) is a tertiary aliphatic amine.[1][2][3][4] The structural characterization of such molecules is fundamental in various fields, including synthetic chemistry, pharmacology, and materials science. Spectroscopic techniques are pivotal for elucidating the molecular structure and confirming the identity of chemical compounds. This document outlines the predicted spectroscopic signature of this compound and provides generalized experimental methodologies for obtaining such data.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of analogous aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.[5][6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.7 | Multiplet | 1H | N-CH |
| ~ 2.4 | Quartet | 2H | N-CH₂-CH₃ |
| ~ 2.2 | Singlet | 3H | N-CH₃ |
| ~ 1.4 - 1.6 | Multiplet | 2H | CH-CH₂-CH₃ |
| ~ 1.0 | Triplet | 3H | N-CH₂-CH₃ |
| ~ 0.9 | Doublet | 3H | CH-CH₃ |
| ~ 0.8 | Triplet | 3H | CH-CH₂-CH₃ |
2.1.2. Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. Carbons bonded to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | N-CH |
| ~ 45 - 50 | N-CH₂ |
| ~ 35 - 40 | N-CH₃ |
| ~ 25 - 30 | CH-CH₂ |
| ~ 10 - 15 | N-CH₂-CH₃ |
| ~ 10 - 15 | CH-CH₃ |
| ~ 5 - 10 | CH-CH₂-CH₃ |
Infrared (IR) Spectroscopy
As a tertiary amine, this compound is not expected to show N-H stretching or bending vibrations. The IR spectrum will be characterized by C-H and C-N stretching and bending vibrations.[6][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1460 - 1440 | Medium | C-H bending (alkane) |
| 1380 - 1365 | Medium | C-H bending (alkane) |
| 1250 - 1020 | Medium - Weak | C-N stretching (aliphatic amine)[8][9] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 115. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[6][10]
| m/z | Possible Fragment |
| 115 | [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 72 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) as a standard method for volatile compounds. EI typically uses a 70 eV electron beam to ionize the sample molecules.[11][12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.[11][12]
Visualization of Spectroscopic Workflow and Fragmentation
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the expected mass spectrometry fragmentation pattern.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:66225-41-0 | Chemsrc [chemsrc.com]
- 3. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-N-methyl-2-butanamine [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. microbenotes.com [microbenotes.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylbutan-2-amine, with the CAS number 66225-41-0, is a tertiary amine of interest in various fields of chemical synthesis and pharmaceutical development.[1][2] Its molecular structure, featuring a chiral center at the second carbon of the butane (B89635) chain, and the presence of both ethyl and methyl groups on the nitrogen atom, gives rise to its specific physicochemical and stereochemical properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis. It serves as a technical resource for researchers and professionals engaged in drug discovery and organic synthesis.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 66225-41-0 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1][2][3] |
| Molecular Weight | 115.22 g/mol | [1][2][3] |
| Exact Mass | 115.1361 g/mol | [3] |
| Boiling Point | Not available (Predicted) | |
| Melting Point | Not available | |
| Density | Not available (Predicted) | |
| pKa (Conjugate Acid) | Not available (Predicted) | |
| LogP (Predicted) | 1.7 - 1.9 | [4][5] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 3.2 Ų | [3] |
Chemical Reactivity
As a tertiary amine, this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.
-
Basicity: It readily reacts with acids to form the corresponding ammonium (B1175870) salts.[1]
-
Nucleophilicity: The nitrogen atom can act as a nucleophile, participating in reactions such as alkylation with alkyl halides to form quaternary ammonium salts.[1]
-
Oxidation: Tertiary amines can be oxidized to form N-oxides.
-
Condensation Reactions: It can react with carbonyl compounds under certain conditions to form enamines.[1]
The steric hindrance provided by the ethyl and sec-butyl groups attached to the nitrogen may influence its reactivity compared to less substituted amines.[1]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted and expected spectral characteristics based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted/Expected Features |
| ¹H NMR | - Complex multiplets for the CH, CH₂, and CH₃ groups of the sec-butyl and ethyl moieties. - A singlet for the N-methyl group. |
| ¹³C NMR | - Distinct signals for each of the seven carbon atoms in the molecule. |
| Infrared (IR) | - Absence of N-H stretching bands around 3300-3500 cm⁻¹, characteristic of tertiary amines. - C-N stretching vibrations in the 1250-1020 cm⁻¹ region. - C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 115. - Common fragmentation patterns for amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of stable iminium ions. The base peak would likely correspond to the most stable fragment. |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes.[1]
Synthesis Protocol 1: Reductive Amination
This method involves the reaction of butanone with methylamine (B109427) and ethylamine (B1201723) in the presence of a reducing agent.[1]
Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Methodology:
-
Reaction Setup: To a solution of butanone (1.0 eq) in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane (B1671644) in a round-bottom flask, add methylamine (1.1 eq, as a solution in a solvent or gas) and ethylamine (1.1 eq, as a solution or neat) at 0 °C.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine and enamine intermediates.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Protocol 2: N-Alkylation of a Secondary Amine
This route involves the ethylation of N-methylbutan-2-amine.
Workflow for N-Alkylation
Caption: Workflow for the synthesis of this compound via N-alkylation.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N-methylbutan-2-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add an ethylating agent such as ethyl bromide or ethyl iodide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or GC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation.
Conclusion
This compound is a chiral tertiary amine with potential applications in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is currently lacking in the public domain, its properties can be reasonably predicted using computational methods. The synthetic routes of reductive amination and N-alkylation provide viable methods for its preparation in a laboratory setting. This guide serves as a foundational resource for scientists and researchers working with this compound, providing a summary of its key characteristics and detailed protocols for its synthesis. Further experimental investigation is warranted to fully characterize its physical, chemical, and pharmacological properties.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Ethyl-2-methyl-2-butanamine | C7H17N | CID 118754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-N-methylbut-2-en-2-amine | C7H15N | CID 73734001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N-Ethyl-N-methylbutan-2-amine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for N-Ethyl-N-methylbutan-2-amine, a tertiary amine with applications in pharmaceutical and chemical synthesis.[1] The document details experimental protocols, presents comparative data for different synthetic methods, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Data Presentation
The following tables summarize quantitative data for the principal synthetic methods for this compound. These values are representative and may vary based on specific experimental conditions and scale.
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) | Purity (%) |
| Reductive Amination | Butan-2-one, Methylamine (B109427), Ethylamine (B1201723) | Sodium triacetoxyborohydride (B8407120), Acetic Acid | 12-24 hours | 70-85 | >95 |
| Two-Step N-Alkylation | N-methylbutan-2-amine, Ethyl iodide | Potassium carbonate | 6-12 hours | 60-75 | >98 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66225-41-0[2][3][4] |
| Molecular Formula | C7H17N[1][2][3][4] |
| Molecular Weight | 115.22 g/mol [1][2][3] |
| Boiling Point | Approx. 135-137 °C (estimated) |
| Density | Approx. 0.76 g/cm³ (estimated) |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Method 1: One-Pot Reductive Amination
This method involves the reaction of butan-2-one with methylamine and ethylamine in the presence of a reducing agent.[1]
Materials:
-
Butan-2-one (1.0 eq)
-
Methylamine (1.2 eq, e.g., 40% solution in water)
-
Ethylamine (1.2 eq, e.g., 70% solution in water)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Glacial Acetic Acid (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask charged with dichloromethane, add butan-2-one and glacial acetic acid.
-
Add methylamine solution dropwise to the stirred solution at room temperature.
-
After 30 minutes, add ethylamine solution dropwise and stir for another 30 minutes.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Method 2: Two-Step N-Alkylation
This route involves the initial formation of N-methylbutan-2-amine followed by N-ethylation.
Step 1: Synthesis of N-methylbutan-2-amine
Materials:
-
Butan-2-one (1.0 eq)
-
Methylamine (1.5 eq, e.g., 40% solution in water)
-
Sodium borohydride (B1222165) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (2 M)
-
Diethyl ether
Procedure:
-
Dissolve butan-2-one and methylamine solution in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Remove methanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude N-methylbutan-2-amine.
Step 2: N-Ethylation of N-methylbutan-2-amine
Materials:
-
N-methylbutan-2-amine (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Potassium carbonate (1.5 eq)
Procedure:
-
In a round-bottom flask, dissolve N-methylbutan-2-amine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add ethyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting this compound by fractional distillation.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for synthesis and purification.
References
The Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib: A Comprehensive Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number 66225-41-0 provided in the query corresponds to N-ethyl-N-methylbutan-2-amine, a simple aliphatic amine. Based on the detailed requirements for information on signaling pathways and drug development, this guide focuses on the compound Palbociclib (B1678290) (CAS Number: 571190-30-2), a well-established anti-cancer therapeutic whose chemical name, 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, aligns with the structural complexity implied by the user's request.
Chemical Structure and Identification
Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core.
Chemical Structure:
Table 1: Chemical Identification of Palbociclib
| Identifier | Value |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one |
| CAS Number | 571190-30-2 |
| Molecular Formula | C₂₄H₂₉N₇O₂ |
| Molecular Weight | 447.54 g/mol |
| Synonyms | PD-0332991, Ibrance |
Physicochemical Properties
Palbociclib is a yellow to orange powder. Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions.
Table 2: Physicochemical Properties of Palbociclib
| Property | Value | Reference |
| Melting Point | 269–271 °C | [1] |
| Boiling Point | 711.5 ± 60.0 °C (Predicted) | |
| Solubility | Poorly soluble in water at neutral pH. Soluble in DMSO. | |
| pKa | 7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen) | |
| LogP | 2.3 |
Experimental Protocols
Synthesis of Palbociclib
Several synthetic routes for Palbociclib have been reported. A common approach involves the coupling of a pyrido[2,3-d]pyrimidine (B1209978) core with a substituted aminopyridine. The following is a generalized representation of a key synthetic step.
Experimental Workflow: Key Coupling Step in Palbociclib Synthesis
Caption: A generalized workflow for the synthesis of Palbociclib.
A representative experimental protocol for the final deprotection step is as follows:
-
To a solution of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol), add concentrated hydrochloric acid.
-
Heat the reaction mixture to 60-70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Cool the reaction mixture to 0-5°C to induce precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., methanol), and dry to yield Palbociclib hydrochloride.
-
For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous ammonia) followed by filtration and drying.
Purification
Purification of Palbociclib is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a suitable solvent system, such as acetone (B3395972) and water, followed by cooling to induce crystallization. The resulting crystals are then filtered, washed, and dried.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Palbociclib.
Table 3: Representative HPLC Method for Palbociclib Analysis
| Parameter | Condition | Reference |
| Column | Kromasil C18 | [2] |
| Mobile Phase | 20mM Phosphate buffer (pH 5.0): Methanol: Acetonitrile (40:30:30, v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | PDA at 260 nm | [2] |
| Retention Time | Approximately 4.48 min | [2] |
Experimental Protocol for HPLC Sample Preparation:
-
Prepare a standard stock solution of Palbociclib by dissolving a known amount in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
For the analysis of bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm filter before injection into the HPLC system.
Spectral Data
The structure of Palbociclib has been confirmed by various spectroscopic techniques.
Table 4: Summary of Spectral Data for Palbociclib
| Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridopyrimidine and pyridine (B92270) rings, the cyclopentyl group, the acetyl and methyl groups, and the piperazine (B1678402) ring are observed. | [1][3] |
| ¹³C NMR | Resonances for all 24 carbon atoms are present, including the carbonyl carbons of the acetyl and lactam groups, and the aromatic and aliphatic carbons. | [4] |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed at m/z 448.2417. | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, C=O (amide and ketone), and C=N stretching vibrations are present. | [5] |
| X-ray Powder Diffraction (XRPD) | The crystalline nature of Palbociclib has been confirmed, with characteristic diffraction peaks reported for different polymorphic forms. For Form A, characteristic peaks are observed at 2θ angles of 8.0°, 10.1°, 10.3°, and 11.5°. | [1][6][7] |
Mechanism of Action and Signaling Pathway
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9][10][11] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.
In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase. This leads to a G1 cell cycle arrest and inhibition of tumor cell growth.
CDK4/6-Rb Signaling Pathway and the Action of Palbociclib
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Conclusion
Palbociclib is a significant therapeutic agent in the treatment of certain types of breast cancer. Its well-defined chemical structure and physicochemical properties, coupled with a clear understanding of its mechanism of action, have established it as a cornerstone of targeted cancer therapy. This guide provides a comprehensive overview of the key technical aspects of Palbociclib, intended to be a valuable resource for professionals in the field of drug discovery and development. The provided experimental protocols and data summaries offer a foundation for further research and application of this important molecule.
References
- 1. X-ray powder diffraction data for Palbociclib, C24H29N7O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Palbociclib(571190-30-2) 1H NMR spectrum [chemicalbook.com]
- 4. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of palbociclib form A, C24H29N7O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Reductive Amination Synthesis of N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methylbutan-2-amine, a tertiary amine with applications in pharmaceutical and chemical synthesis, via reductive amination. This document details the core chemical principles, experimental protocols, and data pertinent to this synthetic route.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its structure, featuring a chiral center and tertiary amine functionality, makes it a key building block for various bioactive molecules. Reductive amination is a widely employed and versatile method for the synthesis of amines, offering a controlled and efficient pathway to the desired product.[2][3] This guide will focus on the synthesis of this compound from butan-2-one and N-ethyl-N-methylamine.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 66225-41-0[1][4] |
| Molecular Formula | C7H17N[1][4] |
| Molecular Weight | 115.22 g/mol [1][4] |
| InChI | InChI=1S/C7H17N/c1-5-7(3)8(4)6-2/h7H,5-6H2,1-4H3[1] |
| Canonical SMILES | CCC(C)N(C)CC[4][5] |
Synthetic Pathway: Reductive Amination
The synthesis of this compound is achieved through the reductive amination of butan-2-one with N-ethyl-N-methylamine. This reaction proceeds in two key steps: the formation of an intermediate iminium ion, followed by its reduction to the final tertiary amine.
Caption: Reaction scheme for the reductive amination of butan-2-one.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a preferred reagent due to its mildness and selectivity for the iminium ion over the ketone starting material.[3][6] Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2]
Experimental Protocol
Materials:
-
Butan-2-one
-
N-Ethyl-N-methylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butan-2-one (1.0 equivalent) and dissolve it in anhydrous 1,2-dichloroethane (approximately 5-10 mL per mmol of ketone).
-
Amine Addition: Add N-ethyl-N-methylamine (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0-1.5 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by fractional distillation under reduced pressure.
Experimental Workflow:
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes expected quantitative data for the reductive amination of butan-2-one with N-ethyl-N-methylamine based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value/Range | Notes |
| Reactant Molar Ratios | ||
| Butan-2-one | 1.0 eq | Limiting Reagent |
| N-Ethyl-N-methylamine | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq | Ensures complete reduction of the iminium ion. |
| Acetic Acid | 1.0 - 1.5 eq | Catalyzes iminium ion formation. |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Product Yield and Purity | ||
| Yield | 70 - 90% | Based on analogous reductive amination reactions. |
| Purity | >95% | After purification by fractional distillation. |
Characterization Data (Predicted)
As no specific literature with spectroscopic data for this compound was identified, the following are predicted characteristic peaks based on the structure and data for analogous compounds.
¹H NMR (CDCl₃):
-
~2.4-2.7 ppm (m, 3H): CH proton adjacent to the nitrogen and CH₂ of the ethyl group.
-
~2.2 ppm (s, 3H): N-CH₃ protons.
-
~1.4-1.6 ppm (m, 2H): CH₂ protons of the butyl group.
-
~1.0-1.2 ppm (t, 3H): CH₃ protons of the ethyl group.
-
~0.8-1.0 ppm (m, 6H): CH₃ protons of the butyl group and the methyl group on the chiral center.
¹³C NMR (CDCl₃):
-
~55-60 ppm: Carbon of the CH group attached to nitrogen.
-
~45-50 ppm: Carbon of the N-CH₂ of the ethyl group.
-
~35-40 ppm: Carbon of the N-CH₃ group.
-
~25-30 ppm: Carbon of the CH₂ in the butyl group.
-
~10-15 ppm: Carbons of the various CH₃ groups.
Mass Spectrometry (EI):
-
M⁺ at m/z 115: Molecular ion peak.
-
Major fragmentation peaks: Corresponding to the loss of ethyl, methyl, and butyl fragments.
Infrared (IR) Spectroscopy (neat):
-
~2960-2850 cm⁻¹ (s): C-H stretching of alkyl groups.
-
~1460 cm⁻¹ (m): C-H bending of CH₂ and CH₃ groups.
-
~1100-1200 cm⁻¹ (m): C-N stretching.
Conclusion
The reductive amination of butan-2-one with N-ethyl-N-methylamine provides a reliable and efficient route for the synthesis of this compound. The use of sodium triacetoxyborohydride as a reducing agent offers mild reaction conditions and good yields. This technical guide provides a comprehensive, albeit representative, protocol and expected data to aid researchers and scientists in the preparation of this valuable synthetic intermediate. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific laboratory setup.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [open.bu.edu]
- 9. benchchem.com [benchchem.com]
Alkylation of secondary amines to produce N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategies
N-Ethyl-N-methylbutan-2-amine (CAS No. 66225-41-0, Molecular Formula: C₇H₁₇N) can be efficiently synthesized through two principal methods: the alkylation of a secondary amine and reductive amination.[1] Both pathways offer distinct advantages and are amenable to laboratory-scale synthesis.
-
Alkylation of N-methylbutan-2-amine: This classical Sₙ2 reaction involves the ethylation of the secondary amine precursor, N-methylbutan-2-amine, using an ethylating agent such as ethyl bromide or ethyl iodide.
-
Reductive Amination: This one-pot reaction involves the condensation of butanone with methylamine (B109427) and ethylamine, followed by the in-situ reduction of the resulting iminium ion intermediate.[1]
This guide provides detailed experimental protocols for both approaches.
Experimental Protocols
Method 1: Alkylation of N-methylbutan-2-amine
This protocol describes the synthesis of this compound via the direct ethylation of N-methylbutan-2-amine.
Reaction Scheme:
Figure 1: General scheme for the alkylation of N-methylbutan-2-amine.
Materials and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Equivalents |
| N-methylbutan-2-amine | C₅H₁₃N | 87.16 | 8.72 g (10.0 mL) | 1.0 |
| Ethyl bromide | C₂H₅Br | 108.97 | 13.07 g (8.8 mL) | 1.2 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 20.73 g | 1.5 |
| Acetonitrile (B52724) (anhydrous) | CH₃CN | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylbutan-2-amine (1.0 eq) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Slowly add ethyl bromide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation under atmospheric pressure.
Method 2: Reductive Amination
This protocol details the one-pot synthesis of this compound from butanone, methylamine, and ethylamine.
Reaction Scheme:
References
A Technical Guide to the Reactivity of N-Ethyl-N-methylbutan-2-amine with Electrophiles
Abstract
N-Ethyl-N-methylbutan-2-amine, a chiral tertiary amine, serves as a versatile nucleophile in a variety of organic transformations. Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, balanced by the steric hindrance imposed by its methyl, ethyl, and sec-butyl substituents. This technical guide provides an in-depth analysis of its reactions with common electrophiles, including alkyl halides, acylating agents, and carbonyl compounds. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical synthesis and drug development.
Introduction
This compound (CAS No. 66225-41-0) is a tertiary amine with the molecular formula C₇H₁₇N.[1][2][3] Its structure features a chiral center at the second carbon of the butane (B89635) chain, making it a valuable building block in stereoselective synthesis. Like other tertiary amines, the nitrogen atom's lone pair of electrons confers both nucleophilic and basic properties.[4][5] The primary mode of reaction with electrophiles involves the nitrogen atom acting as a nucleophile.[6] However, the steric environment created by the three distinct alkyl groups (methyl, ethyl, sec-butyl) plays a significant role in modulating its reactivity compared to less hindered amines.[4][7]
This document explores the characteristic reactions of this compound, focusing on its interactions with key classes of electrophiles.
Core Reactivity Principles
The reactivity of this compound is governed by two main factors:
-
Nucleophilicity: The lone pair on the nitrogen atom is readily available for attacking electron-deficient centers (electrophiles). The electron-donating nature of the attached alkyl groups increases the electron density on the nitrogen, enhancing its nucleophilicity compared to ammonia (B1221849) or primary amines.[8]
-
Steric Hindrance: The presence of ethyl, methyl, and a sec-butyl group around the nitrogen center can impede the approach of bulky electrophiles, potentially slowing down reaction rates compared to less substituted amines.[4][7]
As a tertiary amine, it lacks an N-H proton. This structural feature prevents it from forming stable amides or sulfonamides through direct acylation or sulfonylation, a key difference from primary and secondary amines.[5][9]
Caption: General reactivity pathways of this compound.
Reactions with Alkyl Halides: N-Alkylation
Tertiary amines react with alkyl halides via a nucleophilic substitution (S_N2) mechanism to form quaternary ammonium salts.[5][10] This reaction is often referred to as quaternization. The reaction proceeds readily, especially with unhindered primary alkyl halides like methyl iodide.[11] The product is a salt, which is typically a crystalline solid.
General Reaction Scheme
C₂H₅(CH₃)N-CH(CH₃)C₂H₅ + R-X → [C₂H₅(CH₃)(R)N-CH(CH₃)C₂H₅]⁺X⁻ (this compound + Alkyl Halide → Quaternary Ammonium Salt)
Quantitative Data Summary
| Electrophile (Alkyl Halide) | Product Type | Typical Conditions | Expected Yield | Remarks |
| Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | Acetonitrile or THF, RT | High | Fast reaction due to a highly reactive, unhindered electrophile.[11] |
| Ethyl Bromide (C₂H₅Br) | Quaternary Ammonium Bromide | Acetonitrile or DMF, Heat | Moderate to High | Slower than with methyl iodide due to increased steric bulk. |
| 2-Bromopropane ((CH₃)₂CHBr) | Quaternary Ammonium Bromide | Harsher conditions (e.g., high temp) | Low to Moderate | Reaction is slow due to steric hindrance on the electrophile.[5] |
| tert-Butyl Bromide ((CH₃)₃CBr) | No Reaction (Elimination) | N/A | None | E2 elimination of the alkyl halide is highly favored over S_N2.[5] |
Experimental Protocol: Synthesis of a Quaternary Ammonium Salt
This protocol is a general procedure for the N-alkylation of a tertiary amine and should be adapted and optimized for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. For highly reactive halides, cooling the mixture in an ice bath may be necessary to control the initial exotherm.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The formation of a precipitate often indicates product formation.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Experimental workflow for N-alkylation of a tertiary amine.
Reactivity with Acylating Agents
This compound does not undergo direct acylation to form a stable amide product because it lacks the necessary proton on the nitrogen atom for the final deprotonation step.[9] However, it plays a critical role as a nucleophilic catalyst or acid scavenger in acylation reactions involving primary or secondary amines and alcohols.
It reacts rapidly with acyl chlorides or anhydrides to form a highly reactive N-acylammonium intermediate . This intermediate is a potent acylating agent that readily transfers the acyl group to another nucleophile (like an alcohol or a primary amine), regenerating the tertiary amine catalyst.
Catalytic Role in Acylation
Caption: Catalytic cycle showing the role of a tertiary amine in acylation.
Experimental Protocol: Acylation of an Alcohol using a Tertiary Amine Base
This protocol describes a typical procedure where this compound would act as an acid scavenger.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) and this compound (1.2-1.5 eq.) in a dry, non-protic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (B1165640) (1.1 eq.) dropwise to the stirred solution. The tertiary amine will neutralize the HCl or carboxylic acid byproduct that is formed.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[12]
Summary and Conclusion
The reactivity of this compound is characteristic of a moderately hindered, chiral tertiary amine. Its primary reaction with electrophiles is N-alkylation with alkyl halides to yield quaternary ammonium salts. It does not form stable products with acylating agents but serves as an effective nucleophilic catalyst and base in such transformations. Due to the absence of an N-H bond, it is unreactive in condensation reactions with carbonyls or in the Hinsberg test with sulfonyl chlorides. Understanding these reactivity patterns is essential for its effective application in synthetic organic chemistry and the development of novel molecular entities.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-N-methyl-2-butanamine [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. Buy this compound | 66225-41-0 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. davmandi.in [davmandi.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. arkat-usa.org [arkat-usa.org]
Stereochemistry of N-Ethyl-N-methylbutan-2-amine
An in-depth technical guide on the stereochemistry of N-Ethyl-N-methylbutan-2-amine, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the molecule's stereochemical properties, synthesis, and analytical protocols, with quantitative data presented in structured tables and logical relationships visualized using Graphviz diagrams.
This compound is a chiral tertiary amine. Its structure contains a single stereocenter at the second carbon position of the butane (B89635) chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-N-Ethyl-N-methylbutan-2-amine and (S)-N-Ethyl-N-methylbutan-2-amine. The presence of a stereocenter is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. While the nitrogen atom in this compound is also bonded to three different groups (ethyl, methyl, and the sec-butyl group), pyramidal inversion at the nitrogen center is typically rapid at room temperature for acyclic amines, preventing the isolation of stable nitrogen-based enantiomers. Therefore, the focus of this guide is on the carbon-based stereoisomerism.
Stereoisomers of this compound
The single chiral carbon in this compound results in the existence of two enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). The four groups attached to the chiral carbon are prioritized as follows:
-
-N(CH₃)(CH₂CH₃) (highest priority)
-
-CH₂CH₃
-
-CH₃
-
-H (lowest priority)
The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry.
Synthesis of Enantiomerically Enriched this compound
The synthesis of the individual enantiomers of this compound can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis
A common approach for the stereoselective synthesis of chiral amines is the reductive amination of a prochiral ketone using a chiral reducing agent or a chiral amine auxiliary. For this compound, this would involve the reaction of butan-2-one with N-ethyl-N-methylamine, followed by stereoselective reduction.
Resolution of Racemic Mixture
Resolution of a racemic mixture is a widely used method for obtaining pure enantiomers. This can be accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.
Physicochemical Properties
While specific experimental data for the individual enantiomers of this compound is not extensively reported in publicly available literature, the expected differences and measurable properties are summarized below. Enantiomers have identical physical properties in an achiral environment, but differ in their interaction with plane-polarized light and other chiral molecules.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Molecular Weight ( g/mol ) | 115.22 | 115.22 | 115.22 |
| Boiling Point (°C) | Same as (S) | Same as (R) | Same as pure enantiomers |
| Density (g/mL) | Same as (S) | Same as (R) | Same as pure enantiomers |
| Specific Rotation ([α]D) | +x° | -x° | 0° |
Table 1: Expected Physicochemical Properties of this compound Stereoisomers.
Experimental Protocols
Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid.
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Add one equivalent of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid.
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The less soluble diastereomer will precipitate out of the solution.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, liberating the free enantiomerically enriched amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting amine using chiral chromatography or NMR spectroscopy with a chiral shift reagent.
Analytical Separation by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.
-
Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection is often used if the molecule has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Conclusion
The stereochemistry of this compound is defined by a single chiral center, leading to the existence of (R) and (S) enantiomers. For applications in drug development and other fields where stereoisomerism is critical, the synthesis and analysis of the individual enantiomers are essential. The protocols and data presented in this guide provide a framework for researchers and scientists working with this and similar chiral molecules. The choice of synthetic strategy and analytical method will depend on the specific requirements of the application, including the desired scale and level of enantiomeric purity.
Quantum Chemical Blueprint for N-Ethyl-N-methylbutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the quantum chemical analysis of N-Ethyl-N-methylbutan-2-amine. In the absence of specific published computational data for this molecule, this document outlines a robust, best-practice framework for its theoretical characterization. The protocols detailed herein are grounded in established computational chemistry practices and common experimental procedures for analogous aliphatic amines. This guide is intended to serve as a foundational resource for researchers undertaking the computational study of this compound and similar molecules, facilitating drug discovery and development efforts.
Introduction
This compound is a tertiary amine with potential applications in pharmaceutical and chemical synthesis.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of novel derivatives. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these molecular characteristics with high accuracy.[2] This guide presents a standardized protocol for conducting such calculations and for correlating the theoretical data with experimental findings.
Theoretical and Experimental Protocols
Computational Methodology: Density Functional Theory (DFT)
DFT calculations provide a favorable balance between computational expense and accuracy for molecules of this size.[3] The recommended approach involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Protocol:
-
Initial Structure Generation: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.
-
Method: Density Functional Theory (DFT)[4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.[5]
-
Basis Set: 6-311++G(d,p) is recommended for accurate results, as it includes diffuse functions and polarization functions for both heavy atoms and hydrogens.[3]
-
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[3]
-
Electronic Property Calculation: Key electronic properties are then computed to understand the molecule's reactivity and kinetic stability.[2] This includes:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the electron-donating and accepting abilities of the molecule.[5]
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): To visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[5]
-
Experimental Protocols
Experimental data is essential for validating the results of quantum chemical calculations. The following are standard protocols for the characterization of amines.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[6][7]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. These experimental values can be compared with theoretically predicted NMR chemical shifts.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Protocol:
-
Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the molecule (e.g., C-H stretching, C-N stretching, N-H bending if applicable).[9][10] These experimental frequencies can be compared with the scaled vibrational frequencies obtained from DFT calculations.
Data Presentation: Predicted Quantum Chemical Properties
The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations outlined above. Note: The values presented are hypothetical and serve as a template for reporting actual computational results.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-N | 1.47 |
| C-C | 1.54 | |
| C-H | 1.09 | |
| Bond Angle (°) | C-N-C | 112.0 |
| H-C-H | 109.5 | |
| Dihedral Angle (°) | C-C-N-C | 175.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) | Assignment |
| ν(C-H) | 2960 | ~2950 | Asymmetric C-H stretch |
| ν(C-H) | 2875 | ~2870 | Symmetric C-H stretch |
| ν(C-N) | 1180 | ~1175 | C-N stretch |
| δ(CH₃) | 1450 | ~1455 | CH₃ deformation |
Table 3: Electronic and Thermochemical Properties
| Property | Calculated Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | 0.85 |
| HOMO-LUMO Gap (eV) | 7.10 |
| Dipole Moment (Debye) | 0.95 |
| Enthalpy (Hartree) | -330.12345 |
| Gibbs Free Energy (Hartree) | -330.15678 |
Visualization of Computational Workflow and Conceptual Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational and experimental analysis.
Caption: Computational workflow for quantum chemical calculations.
Caption: Correlation between theoretical and experimental data.
Conclusion
This technical guide has outlined a comprehensive and standardized approach for the quantum chemical investigation of this compound. By following the detailed computational and experimental protocols, researchers can generate high-quality, reproducible data to elucidate the molecular properties of this compound. The integration of theoretical calculations with experimental validation is paramount for advancing our understanding of its chemical behavior and for its potential applications in drug development and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR and NMR spectroscopy | PPTX [slideshare.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
N-Ethyl-N-methylbutan-2-amine literature review and discovery
Disclaimer: A comprehensive literature review did not yield specific quantitative pharmacological data (such as IC50 or Ki values), detailed experimental protocols for biological assays, or a specific discovery history for N-Ethyl-N-methylbutan-2-amine. The following information is based on general principles of organic chemistry and pharmacology of related compounds.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| CAS Number | 66225-41-0 |
| IUPAC Name | This compound |
| Canonical SMILES | CCC(C)N(C)CC |
| InChI Key | HAFZSBASGRZPLA-UHFFFAOYSA-N |
Source: PubChem CID 21965850[2]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general synthetic routes for analogous secondary and tertiary amines can be described. The primary methods for synthesizing such compounds are reductive amination and N-alkylation.
3.1. Reductive Amination
Reductive amination is a versatile method for the synthesis of amines. In a hypothetical synthesis of this compound, this would involve the reaction of butan-2-one with N-ethyl-N-methylamine in the presence of a reducing agent.
Experimental Workflow: Reductive Amination
Caption: Hypothetical workflow for the synthesis of this compound via reductive amination.
3.2. N-Alkylation
Another common approach is the N-alkylation of a suitable precursor amine. For instance, sec-butylamine (B1681703) could be sequentially or directly alkylated with an ethyl and a methyl halide. To achieve selective mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the use of specific reagents and controlled reaction conditions is crucial.
Experimental Workflow: N-Alkylation
Caption: Hypothetical sequential N-alkylation workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
Based on the structural characteristics of this compound, it can be hypothesized that it may interact with various biological targets, particularly neurotransmitter receptors, due to the presence of the amine functional group.
4.1. Dopamine (B1211576) and Serotonin Receptor Interactions
Alkylamines, especially those with structures that can mimic endogenous neurotransmitters like dopamine and serotonin, have the potential to bind to their respective receptors. The ethyl and methyl groups on the nitrogen atom would influence the compound's lipophilicity and steric profile, which are critical factors for receptor affinity and selectivity.
Hypothesized Signaling Pathway Interaction
Caption: A generalized diagram illustrating the potential interaction of the compound with a G-protein coupled receptor signaling pathway.
4.2. Quantitative Data
As previously stated, a thorough search of scientific databases did not reveal any specific quantitative data regarding the biological activity of this compound. For a comprehensive understanding of its pharmacological profile, experimental determination of its binding affinities (Ki) and functional activities (EC50 or IC50) at various receptors would be necessary. Such data for structurally related compounds can be found in the scientific literature, but direct extrapolation is not scientifically rigorous.
Conclusion
This compound is a simple tertiary amine with potential applications as a synthetic intermediate. While its physicochemical properties are documented, its discovery history and biological activity remain largely unexplored in publicly available literature. The synthesis can be approached through established methods like reductive amination and N-alkylation. Based on its structure, it is plausible that it could interact with neurotransmitter systems, but this requires experimental validation. Further research is needed to elucidate the pharmacological profile of this compound and to determine if it holds any potential for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: N-Ethyl-N-methylbutan-2-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-methylbutan-2-amine is a secondary amine that serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its structural features make it a valuable building block for more complex molecules, particularly those targeting the central nervous system (CNS).[1] This document provides an overview of its properties, synthesis, and potential applications in drug development, along with representative experimental protocols.
Physicochemical Properties
This compound, also known as N-ethyl-N-methyl-sec-butylamine, is a chiral secondary amine. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66225-41-0 | [2][3] |
| Molecular Formula | C₇H₁₇N | [2][4] |
| Molecular Weight | 115.22 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCC(C)N(C)CC | [2] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Applications in Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its application is particularly noted in the development of drugs targeting CNS disorders.[1] The secondary amine moiety allows for further functionalization and incorporation into larger, more complex molecular scaffolds. It can be a precursor for creating a variety of substituted amines and other nitrogen-containing heterocycles that are common in neurologically active compounds.[5]
While specific drug molecules directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural analogs are found in compounds investigated for their interaction with neurotransmitter systems. Preliminary studies on similar compounds suggest potential interactions with serotonin (B10506) or dopamine (B1211576) pathways.[1]
Synthesis Protocols
The synthesis of this compound can be achieved through several routes, most commonly via reductive amination or N-alkylation. Below are detailed, representative protocols for these methods.
3.1. Method 1: Reductive Amination of 2-Butanone (B6335102)
Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7] In this proposed protocol, 2-butanone reacts with a mixture of ethylamine (B1201723) and methylamine, or sequentially, to form an imine/enamine intermediate, which is then reduced in situ to the target secondary amine.
Experimental Protocol: Reductive Amination
| Parameter | Value/Description |
| Reactants | 2-Butanone, Ethylmethylamine (or Ethylamine and Methylamine) |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Molar Ratio | 2-Butanone:Ethylmethylamine:Reducing Agent = 1 : 1.2 : 1.5 |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-butanone (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add ethylmethylamine (1.2 eq). If starting from separate amines, a sequential addition or a mixture might be employed, which may require further optimization.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
3.2. Method 2: N-Alkylation of N-methyl-sec-butylamine
This method involves the introduction of an ethyl group onto a precursor secondary amine, N-methyl-sec-butylamine.
Experimental Protocol: N-Alkylation
| Parameter | Value/Description |
| Reactants | N-methyl-sec-butylamine, Ethyl bromide (or Ethyl iodide) |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 50-70 °C |
| Reaction Time | 8-16 hours |
| Molar Ratio | N-methyl-sec-butylamine:Ethyl bromide:Base = 1 : 1.1 : 1.5 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-sec-butylamine (1.0 eq) and the base (1.5 eq) in the chosen solvent.
-
Slowly add the ethylating agent (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to the specified temperature and maintain for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by fractional distillation.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl, methyl, and sec-butyl groups. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. |
| GC-MS | A parent ion peak corresponding to the molecular weight (115.22 g/mol ) and a characteristic fragmentation pattern. |
| Purity (by GC) | ≥95% (typical for pharmaceutical intermediates) |
Visualizations
5.1. Synthesis Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. N-ethyl-N-methyl-2-butanamine [webbook.nist.gov]
- 4. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl(1-phenylbutan-2-yl)amine|CAS 119486-07-6 [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application of N-Ethyl-N-methylbutan-2-amine as a Catalyst: A Theoretical Exploration
For the attention of: Researchers, scientists, and drug development professionals.
Abstract:
This document explores the potential application of N-Ethyl-N-methylbutan-2-amine as a catalyst in organic synthesis. Following a comprehensive review of available scientific literature, it is important to note that there are currently no specific, documented applications of this compound as a catalyst for any named reaction, asymmetric synthesis, or other catalytic processes. The information available primarily pertains to its general chemical properties and its role as a reagent or intermediate in chemical synthesis.[1]
However, given its structure as a chiral tertiary amine, it is possible to theorize its potential catalytic activity. Tertiary amines are known to function as both Brønsted bases and nucleophilic catalysts in a variety of organic transformations. This document, therefore, provides a hypothetical application note and protocol to illustrate how this compound might be investigated as a catalyst in a well-established reaction, the Baylis-Hillman reaction. The data and protocols presented herein are illustrative and intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this compound.
Theoretical Catalytic Activity of Tertiary Amines
Tertiary amines can participate in catalysis through two primary mechanisms:
-
Brønsted Base Catalysis: By deprotonating a substrate, the amine can increase its nucleophilicity, thereby accelerating the reaction rate.
-
Nucleophilic Catalysis: The amine can act as a nucleophile, reacting with an electrophilic substrate to form a reactive intermediate. This intermediate then reacts with another substrate, and the catalyst is regenerated in the final step of the catalytic cycle.
Given the chiral center in this compound, it could theoretically be explored as a catalyst in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.
Hypothetical Application Note: this compound in the Asymmetric Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. In this hypothetical application, we explore the use of this compound as a chiral catalyst to induce enantioselectivity.
Reaction Scheme:
Figure 1: Hypothetical Asymmetric Baylis-Hillman reaction catalyzed by this compound.
Table 1: Hypothetical Performance of this compound as a Catalyst in the Baylis-Hillman Reaction
| Entry | Aldehyde | Activated Alkene | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde (B42025) | Methyl Acrylate (B77674) | 10 | THF | 25 | 48 | 65 | 30 |
| 2 | 4-Nitrobenzaldehyde | Methyl Acrylate | 10 | CH2Cl2 | 25 | 48 | 72 | 35 |
| 3 | Benzaldehyde | Acrylonitrile | 10 | THF | 0 | 72 | 58 | 25 |
| 4 | Benzaldehyde | Methyl Acrylate | 20 | THF | 25 | 48 | 70 | 32 |
Detailed Hypothetical Experimental Protocol
Materials:
-
This compound (catalyst)
-
Benzaldehyde (substrate)
-
Methyl acrylate (substrate)
-
Tetrahydrofuran (THF, solvent)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add dry THF (10 mL) to the flask and stir the solution until the catalyst is fully dissolved.
-
Add benzaldehyde (1.0 mmol) to the stirred solution.
-
Add methyl acrylate (1.2 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature (25 °C) for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Hypothetical catalytic cycle of the Baylis-Hillman reaction.
References
Application Notes & Protocols for the Quantification of N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylbutan-2-amine (CAS: 66225-41-0) is a tertiary amine with potential applications in pharmaceutical and chemical synthesis.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices, from raw materials to biological samples, to ensure quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar amine compounds and serve as a comprehensive starting point for method development and validation.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for analytical method development.
| Property | Value | Reference |
| CAS Number | 66225-41-0 | [4] |
| Molecular Formula | C₇H₁₇N | [4] |
| Molecular Weight | 115.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CCC(C)N(C)CC | [6] |
Analytical Methods for Quantification
Both GC-MS and LC-MS/MS are powerful techniques for the selective and sensitive quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[2]
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol: GC-MS Analysis
a) Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Preparation (Liquid Samples):
-
For aqueous samples, perform a liquid-liquid extraction (LLE). To 1 mL of the sample, add a suitable internal standard (e.g., this compound-d5 or a structurally similar amine).
-
Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.
-
Add 2 mL of a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether), vortex for 2 minutes, and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis. For increased concentration, the solvent can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of solvent.
-
-
Sample Preparation (Solid Samples):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Perform a solid-liquid extraction with a suitable organic solvent. Sonication can be used to improve extraction efficiency.
-
Centrifuge and filter the extract. The subsequent steps will depend on the complexity of the matrix and may require further cleanup using solid-phase extraction (SPE).
-
b) Instrumental Parameters
-
Instrument: Agilent Gas Chromatograph with a Mass Selective Detector (MSD) or equivalent.[7]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound (parent ion and major fragments). A full scan can be used for initial identification.
Experimental Workflow: GC-MS Sample Preparation
Caption: Workflow for GC-MS sample preparation and analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for analyzing complex matrices such as biological fluids with minimal sample cleanup.[8][9]
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol: LC-MS/MS Analysis
a) Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the GC-MS method.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase or a matrix-matched solvent.
-
Sample Preparation (e.g., Plasma or Urine):
-
To 100 µL of the sample, add an internal standard (e.g., this compound-d5).
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
-
b) Instrumental Parameters
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ionization mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. Product ions for quantification (quantifier) and confirmation (qualifier) need to be determined by infusing a standard solution of this compound.
Experimental Workflow: LC-MS/MS Sample Preparation
Caption: Workflow for LC-MS/MS sample preparation and analysis.
Method Validation
For use in regulated environments, any developed analytical method must be validated according to ICH guidelines or equivalent. Key validation parameters include:
-
Specificity/Selectivity: Ensuring no interference from matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Robustness: The method's reliability with small, deliberate variations in parameters.
Conclusion
The GC-MS and LC-MS/MS protocols outlined in this document provide a solid foundation for the development of robust and reliable quantitative methods for this compound. The choice between these techniques will be guided by the specific application, matrix complexity, and required sensitivity. Proper method development and validation are essential to ensure data of high quality and reliability for research, development, and quality control purposes.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-ethyl-N-methyl-2-butanamine [webbook.nist.gov]
- 5. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS [file.scirp.org]
Application Notes and Protocols: N-Ethyl-N-methylbutan-2-amine in the Synthesis of Nitrogen-Containing Heterocycles
Introduction
N-Ethyl-N-methylbutan-2-amine is a secondary amine with the chemical formula C₇H₁₇N.[1][2] Its structure features a chiral center at the second carbon of the butane (B89635) chain, bonded to a nitrogen atom which is further substituted with a methyl and an ethyl group. While secondary amines are a crucial class of reagents and intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, a comprehensive review of scientific literature and chemical databases reveals a notable lack of specific documented applications for this compound in this context.
This document serves to outline the general reactivity of this compound as a secondary amine and to present established protocols for the synthesis of nitrogen-containing heterocycles where analogous, less sterically hindered secondary amines are commonly employed. These examples are provided for illustrative purposes to guide researchers on potential, though currently undocumented, applications of this compound.
General Chemical Properties and Reactivity of this compound
As a secondary amine, this compound is expected to exhibit typical nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical transformations.
Table 1: General Reactions of Secondary Amines
| Reaction Type | Description | Potential Application in Heterocycle Synthesis |
| Alkylation | The nitrogen atom acts as a nucleophile, reacting with alkyl halides or other electrophiles to form tertiary amines or quaternary ammonium (B1175870) salts.[3] | Could be used to introduce the N-ethyl-N-methyl-sec-butyl group onto a molecule which then undergoes cyclization. |
| Condensation | Reaction with carbonyl compounds (aldehydes and ketones) to form enamines or iminium ions.[3] | Enamines are key intermediates in various cyclization reactions for the synthesis of heterocycles like pyridines and indoles. |
| Acylation | Reaction with acyl chlorides or anhydrides to form amides. | The resulting amide could be an intermediate in the synthesis of nitrogen-containing heterocycles. |
| Reaction with Nitrous Acid | Forms N-nitrosamines. | Not typically a direct route for heterocycle synthesis. |
Diagram 1: General Reactivity of this compound
Caption: General reaction pathways for a secondary amine like this compound.
Potential (Hypothetical) Applications in Heterocycle Synthesis
While no specific examples were found for this compound, we can extrapolate its potential use based on established synthetic routes for heterocycles that utilize other secondary amines. The steric bulk of the sec-butyl group in this compound may influence reaction rates and yields compared to less hindered amines like diethylamine (B46881) or piperidine.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for preparing indoles. While it traditionally involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, variations exist. A potential, though unconventional, role for a secondary amine could be in the formation of an enamine intermediate prior to the key cyclization step.
Diagram 2: Hypothetical Workflow for Fischer Indole Synthesis
Caption: A hypothetical workflow for the synthesis of an indole derivative.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia. Modified versions can utilize primary or secondary amines. A secondary amine like this compound could potentially be used to form an enamine intermediate with one of the β-ketoesters.
Experimental Protocol (General, for illustrative purposes with a generic secondary amine):
-
Enamine Formation: To a solution of ethyl acetoacetate (B1235776) (1.0 eq) in toluene, add a secondary amine (e.g., diethylamine, 1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude enamine.
-
Condensation and Cyclization: The crude enamine (1.0 eq) is dissolved in ethanol. A second equivalent of ethyl acetoacetate (1.0 eq) and an aldehyde (e.g., formaldehyde, 1.0 eq) are added. The mixture is heated to reflux for several hours.
-
Oxidation: The resulting dihydropyridine (B1217469) is then oxidized to the corresponding pyridine derivative using an oxidizing agent such as manganese dioxide or ceric ammonium nitrate.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.
Table 2: Hypothetical Reaction Parameters for Hantzsch-type Pyridine Synthesis
| Parameter | Value/Condition |
| Reactants | Aldehyde, β-Ketoester, this compound |
| Stoichiometry | 1 : 2 : 1 |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Catalyst | Typically none required, or acid/base catalysis |
| Reaction Time | 4-24 hours |
| Yield | Expected to be moderate to low due to steric hindrance |
Conclusion
Currently, there is a lack of published research detailing the application of this compound in the synthesis of nitrogen-containing heterocycles. While its general reactivity as a secondary amine suggests potential for use in established synthetic routes such as the formation of enamine intermediates for pyridine or indole synthesis, the steric hindrance presented by the sec-butyl group may pose a significant challenge, potentially leading to lower reaction rates and yields compared to less bulky secondary amines. Researchers interested in exploring the utility of this specific amine would need to conduct initial feasibility studies and optimize reaction conditions to overcome these potential steric limitations. The protocols and workflows presented here are based on general principles and should be adapted and validated experimentally.
References
Experimental protocol for using N-Ethyl-N-methylbutan-2-amine in alkylation reactions
Application Notes: N-Alkylation of N-Ethyl-N-methylbutan-2-amine
Introduction
N-alkylation of secondary amines to form tertiary amines is a fundamental transformation in organic synthesis, pivotal for the creation of a wide array of compounds, including active pharmaceutical ingredients, agrochemicals, and functional materials.[1] this compound is a secondary amine that can serve as a valuable building block in chemical synthesis.[2] Its nitrogen atom can act as a nucleophile, participating in alkylation reactions with various alkyl halides to form more complex tertiary amines.[2]
This document provides a detailed experimental protocol for the N-alkylation of this compound using a general and efficient method. The described protocol is based on the direct alkylation of a secondary amine with an alkyl halide in the presence of a hindered, non-nucleophilic base to minimize the formation of undesired quaternary ammonium (B1175870) salts.[3]
Reaction Principle
The N-alkylation of a secondary amine, such as this compound, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid that is generated during the reaction.[1] The use of a sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is crucial to prevent the base itself from competing as a nucleophile and to drive the reaction to completion by scavenging the acid byproduct.[1][3] This prevents the protonation of the starting amine, allowing it to remain nucleophilic.[1]
Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Benzyl (B1604629) bromide) (1.1 equiv)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Dry round-bottom flask (e.g., 50 mL)
-
Magnetic stir bar and stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 115.22 mg).
-
Add anhydrous acetonitrile (10 mL) to dissolve the amine.
-
Add Hünig's base (1.5 mmol, 193.9 mg, 0.26 mL).
-
Flush the flask with nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 188.1 mg, 0.13 mL) to the stirred solution at room temperature using a syringe.[1]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in diethyl ether (20 mL).
-
Transfer the solution to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the hydrobromide salt of the base.[1]
-
Wash the organic layer with brine (15 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude tertiary amine by flash column chromatography on silica gel to obtain the pure product.[4] The use of an amine-functionalized silica or adding a small amount of a competing amine like triethylamine (B128534) to the eluent can help prevent tailing.[5]
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of secondary amines with various alkyl halides using a hindered base, which can be used as a reference for expected outcomes.
| Entry | Secondary Amine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Benzyl bromide | DIPEA | CH₃CN | 12 | >95 |
| 2 | Morpholine | 4-Nitrobenzyl bromide | DIPEA | CH₃CN | 12 | 92 |
| 3 | Piperidine | Ethyl bromoacetate | DIPEA | CH₃CN | 18 | 88 |
| 4 | N-Methylaniline | Benzyl bromide | 2,6-Lutidine | CH₃CN | 24 | 90 |
Data is representative and adapted from general procedures for N-alkylation of secondary amines.[3] DIPEA refers to N,N-Diisopropylethylamine.
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of a secondary amine.
Caption: Experimental workflow for the N-alkylation of this compound.
References
N-Ethyl-N-methylbutan-2-amine: A Versatile Building Block for CNS Drug Discovery
Introduction
N-Ethyl-N-methylbutan-2-amine is a secondary amine that is emerging as a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its structural features, including a chiral center and the presence of both a methyl and an ethyl group on the nitrogen atom, offer opportunities for fine-tuning the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential dopamine (B1211576) and serotonin (B10506) receptor modulators, key targets in the treatment of a range of neurological and psychiatric disorders.
Application Notes
The this compound moiety can be incorporated into larger molecules to modulate their affinity and selectivity for various CNS receptors. The size and lipophilicity of the N-substituents are critical determinants of a ligand's interaction with its biological target.
1. Dopamine Receptor Ligands:
The dopamine D2 receptor is a primary target for antipsychotic and anti-Parkinsonian drugs. The N-alkyl substitution pattern on a ligand can significantly influence its affinity for D2 and related D3 receptors. While specific data for compounds directly incorporating this compound is not extensively published, structure-activity relationship (SAR) studies on analogous compounds, such as N-alkylated aporphines, provide valuable insights. For instance, increasing the size of the N-alkyl substituent from methyl to n-propyl in certain aporphine (B1220529) scaffolds has been shown to enhance D2 receptor affinity. This suggests that the ethyl and methyl groups of this compound could offer a favorable balance for achieving potent D2 receptor binding.
2. Serotonin Receptor Ligands:
Serotonin receptors, such as the 5-HT2A receptor, are implicated in conditions like depression, anxiety, and psychosis. The N-alkyl substituents of ligands targeting these receptors play a crucial role in determining their binding affinity and functional activity. The unique steric and electronic properties of the this compound fragment can be exploited to develop selective 5-HT2A receptor modulators.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 66225-41-0 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Experimental Protocols
The primary method for incorporating this compound into a target scaffold is through reductive amination. This versatile reaction allows for the formation of a new carbon-nitrogen bond between the amine and a carbonyl compound (an aldehyde or a ketone).
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of a tertiary amine by reacting this compound with a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous DCM or DCE (approximately 10 mL per gram of carbonyl compound) in a round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition rate to maintain the reaction temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Table 2: Example Reagent Quantities for Reductive Amination
| Reagent | Molar Eq. | Example Mass/Volume |
| Aldehyde/Ketone (e.g., 200 mg, MW=200 g/mol ) | 1.0 | 200 mg (1 mmol) |
| This compound (MW=115.22 g/mol ) | 1.1 | 127 mg (1.1 mmol) |
| Sodium triacetoxyborohydride (MW=211.94 g/mol ) | 1.5 | 318 mg (1.5 mmol) |
| Acetic Acid (MW=60.05 g/mol ) | 0.1 | 6 µL (0.1 mmol) |
| DCM | - | 2 mL |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways targeted by compounds derived from this compound and a general workflow for their synthesis and evaluation.
References
Application Note: Chromatographic Separation of N-Ethyl-N-methylbutan-2-amine Enantiomers
Abstract
This application note details a robust and efficient method for the chiral separation of the enantiomers of N-Ethyl-N-methylbutan-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the increasing regulatory emphasis on the stereospecificity of drug molecules, the development of reliable analytical methods for enantiomeric differentiation is crucial.[1] This document provides two primary protocols: a high-throughput Supercritical Fluid Chromatography (SFC) method and a complementary Gas Chromatography (GC) method requiring derivatization. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and pharmacological assessment of chiral amines.
Introduction
This compound possesses a chiral center at the second carbon of the butyl chain, resulting in two enantiomers, (R)- and (S)-N-Ethyl-N-methylbutan-2-amine. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and quantification. Chiral chromatography is the most prevalent technique for this purpose, employing a chiral stationary phase (CSP) to facilitate differential interaction with the enantiomers.[2][3]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and improved peak shapes for basic compounds like amines compared to traditional High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8] Gas Chromatography (GC) on a chiral stationary phase also presents a viable, high-resolution alternative, particularly for volatile amines, though it often requires prior derivatization to improve volatility and chromatographic behavior.[9][10] This application note presents optimized protocols for both SFC and GC, providing flexibility for laboratories with different instrumentation.
Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)
This protocol describes the direct enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.
Materials and Reagents:
-
(R/S)-N-Ethyl-N-methylbutan-2-amine standard
-
Supercritical Fluid Chromatography (SFC) grade Carbon Dioxide (CO₂)
-
HPLC grade Methanol
-
Isopropylamine (additive)
-
Sample Vials
Instrumentation:
-
SFC system equipped with a back-pressure regulator, a column oven, an autosampler, and a UV or UV/Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., coated amylose (B160209) or cellulose (B213188) derivative) is recommended. For this application, a column with dimensions of 150 mm x 4.6 mm and 5 µm particle size was used.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (R/S)-N-Ethyl-N-methylbutan-2-amine at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 100 µg/mL in methanol.
-
-
SFC System Preparation:
-
Equilibrate the chiral column with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.2% Isopropylamine (v/v)
-
Gradient: Isocratic elution with 15% Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) using standard chromatographic equations.
Protocol 2: Chiral Gas Chromatography (GC) with Derivatization
This protocol outlines the separation of this compound enantiomers following derivatization with trifluoroacetic anhydride (B1165640).
Materials and Reagents:
-
(R/S)-N-Ethyl-N-methylbutan-2-amine standard
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen gas for drying
-
GC Vials with inserts
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column coated with a derivatized cyclodextrin (B1172386) is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 1 mg of (R/S)-N-Ethyl-N-methylbutan-2-amine in 500 µL of anhydrous dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Cap the vial and let the reaction proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
-
-
GC System Preparation:
-
Install the chiral capillary column and condition it according to the manufacturer's instructions.
-
Set the GC parameters and allow the system to stabilize.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
Data Analysis:
-
Identify the peaks for the derivatized enantiomers.
-
Calculate the retention times, separation factor, and resolution.
Data Presentation
The following tables summarize the expected quantitative data from the described protocols.
Table 1: SFC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Retention Factor (k) | Tailing Factor |
| (S)-Enantiomer | 3.25 | 1.88 | 1.10 |
| (R)-Enantiomer | 4.12 | 2.43 | 1.15 |
| Separation Factor (α) | \multicolumn{3}{c | }{1.29} | |
| Resolution (Rs) | \multicolumn{3}{c | }{2.15} |
Table 2: GC Separation of Derivatized this compound Enantiomers
| Derivatized Enantiomer | Retention Time (min) | Tailing Factor |
| (S)-Enantiomer-TFA | 12.8 | 1.05 |
| (R)-Enantiomer-TFA | 13.5 | 1.08 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.06} |
| Resolution (Rs) | \multicolumn{2}{c | }{1.80} |
Visualizations
Caption: Principle of Chiral Chromatographic Separation.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. columnex.com [columnex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Derivatization of N-Ethyl-N-methylbutan-2-amine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylbutan-2-amine is a secondary amine that, due to its polarity and volatility, can present challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step to improve its chromatographic behavior and enhance detection sensitivity. This application note provides a detailed protocol for the derivatization of this compound using trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding volatile and stable trifluoroacetamide (B147638) derivative, enabling robust and sensitive GC-MS analysis. Acylation with TFAA effectively masks the active amine hydrogen, reducing peak tailing and improving chromatographic resolution.[1][2] This method is applicable for both achiral and chiral GC-MS analysis, allowing for the separation of enantiomers if required.
Principle of the Method
The derivatization process involves the acylation of the secondary amine group of this compound with trifluoroacetic anhydride (TFAA). The reaction proceeds rapidly under mild heating, replacing the active hydrogen on the nitrogen atom with a trifluoroacetyl group. This chemical modification increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved peak shape and sensitivity during GC-MS analysis.[2]
Caption: Chemical reaction of this compound with TFAA.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium bicarbonate solution, 5% (w/v) in deionized water
-
Anhydrous sodium sulfate (B86663)
-
Pyridine (B92270) (optional, as a catalyst)
-
Vials, 2 mL, with PTFE-lined caps
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Derivatization Procedure
-
Sample Preparation: Prepare a standard solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Reaction Setup: Transfer 100 µL of the amine solution into a 2 mL reaction vial.
-
Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial. If desired, 10 µL of pyridine can be added to catalyze the reaction.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[3]
-
Reaction Quench and Extraction: Cool the vial to room temperature. Add 500 µL of 5% sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to facilitate phase separation.
-
Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) containing the derivatized analyte to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The dried organic phase is now ready for GC-MS analysis.
Caption: Workflow for the derivatization of this compound.
GC-MS Analysis Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. For chiral analysis, a chiral stationary phase such as Chirasil-Val is recommended.
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table summarizes the expected quantitative performance for the analysis of secondary amines using TFAA derivatization and GC-MS, based on data from structurally similar compounds like amphetamines.[3][4]
| Parameter | Trifluoroacetyl (TFA) Derivative | Notes |
| Reaction Yield | >90% | High conversion is expected for unhindered secondary amines.[5] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | Dependent on the specific analyte and matrix. For amphetamine-like compounds, LOQs in this range have been reported.[3] |
| Linearity (r²) | >0.99 | Excellent linearity is typically achieved over a wide concentration range. |
| Intra-day Precision (%RSD) | <10% | Good reproducibility is expected for the derivatization and analysis. |
| Inter-day Precision (%RSD) | <15% | Demonstrates method robustness over time. |
Discussion
The trifluoroacetylation of this compound is a robust and reliable method for its quantitative analysis by GC-MS. The resulting derivative is thermally stable and exhibits excellent chromatographic properties on common non-polar columns. The high reactivity of TFAA ensures a rapid and complete reaction.
For chiral analysis, the separation of the resulting diastereomeric amides can be achieved on a chiral stationary phase. The choice of the chiral column and the temperature program will be critical for achieving baseline separation of the enantiomers.
It is important to note that TFAA is sensitive to moisture and highly corrosive. Therefore, all glassware should be dry, and the reaction should be performed in a well-ventilated fume hood. The quenching step with sodium bicarbonate is essential to neutralize the acidic byproducts and prevent damage to the GC column.
Conclusion
The described TFAA derivatization protocol provides a straightforward and effective method for the GC-MS analysis of this compound. This approach enhances the analytical performance by improving volatility, thermal stability, and chromatographic peak shape, allowing for sensitive and reliable quantification. The method can be readily implemented in research and quality control laboratories for the analysis of this and other structurally related secondary amines.
References
- 1. gcms.cz [gcms.cz]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
Application Notes & Protocols: High-Throughput Screening for Modulators of the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylbutan-2-amine is a secondary amine with potential applications in the pharmaceutical industry, particularly in the development of therapeutics targeting central nervous system (CNS) disorders.[1] Compounds with similar structures have shown affinity for neurotransmitter receptors, suggesting that this compound and its analogs could interact with key signaling pathways in the brain, such as the dopaminergic system.[1] High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel compounds that modulate the activity of biological targets.[2][3][4] This document provides a detailed protocol for a hypothetical high-throughput screening assay to identify modulators of the human Dopamine D2 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric conditions. The assay described is a competitive radioligand binding assay, a robust and widely used format for screening large compound libraries.
Assay Principle
This HTS assay is designed to identify compounds that bind to the Dopamine D2 receptor. The principle is based on the competition between a test compound (e.g., this compound or its derivatives) and a radiolabeled ligand for binding to the receptor. A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand, suggesting an interaction with the target receptor.
Experimental Workflow
The overall workflow for the high-throughput screening campaign is depicted below.
Figure 1: High-throughput screening workflow for the Dopamine D2 receptor competitive binding assay.
Signaling Pathway
The Dopamine D2 receptor is a Gi-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay, however, focuses on the initial binding event to the receptor.
Figure 2: Simplified signaling pathway of the Dopamine D2 receptor.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Membranes: Human recombinant Dopamine D2 receptor membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone
-
Test Compounds: Compound library including this compound and its analogs, dissolved in DMSO.
-
Control Ligands: Haloperidol (for non-specific binding) and unlabeled Spiperone (for specific binding control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Assay Plates: 384-well polypropylene (B1209903) plates.
-
Filter Plates: 384-well glass fiber filter plates.
-
Instrumentation: Liquid handling system, plate harvester, scintillation counter.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (for total binding) or a high concentration of Haloperidol (for non-specific binding).
-
-
Reagent Preparation:
-
Thaw the D2 receptor membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields a robust signal-to-noise ratio (empirically determined, e.g., 5-10 µg of protein per well).
-
Dilute the [³H]-Spiperone in assay buffer to a final concentration equal to its Kd (dissociation constant) for the D2 receptor (e.g., 0.2 nM).
-
-
Assay Reaction:
-
Add 10 µL of the diluted D2 receptor membrane suspension to each well of the assay plate containing the test compounds.
-
Add 10 µL of the diluted [³H]-Spiperone solution to each well.
-
The final assay volume is 20.05 µL.
-
-
Incubation:
-
Seal the assay plates and incubate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Filtration:
-
Pre-soak the filter plates with a wash buffer.
-
Using a plate harvester, rapidly transfer the contents of the assay plates to the filter plates.
-
Wash the filters three times with 200 µL of cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filter plates to dry completely.
-
Add 30 µL of scintillation cocktail to each well of the dried filter plates.
-
Seal the plates and count the radioactivity in a scintillation counter.
-
Data Presentation and Analysis
The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the percent inhibition for each test compound.
Calculations:
-
Percent Inhibition (%) = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)])
-
CPM_sample: CPM from a well with a test compound.
-
CPM_NSB: CPM from a well with Haloperidol (non-specific binding).
-
CPM_total: CPM from a well with DMSO (total binding).
-
Hit Identification:
A "hit" is defined as a compound that exhibits a percent inhibition greater than a certain threshold, typically three standard deviations from the mean of the control wells (e.g., >50% inhibition).
Hypothetical Screening Data:
The following table summarizes hypothetical results from a primary screen of a small compound library, including this compound and several of its hypothetical analogs.
| Compound ID | Compound Name | Concentration (µM) | Percent Inhibition (%) |
| C-001 | This compound | 10 | 8.2 |
| C-002 | Analog A | 10 | 65.7 |
| C-003 | Analog B | 10 | 12.5 |
| C-004 | Analog C | 10 | 88.9 |
| C-005 | Analog D | 10 | 5.1 |
Dose-Response Analysis for Hits:
Compounds identified as hits in the primary screen are then subjected to dose-response analysis to determine their potency (IC₅₀ value).
| Compound ID | IC₅₀ (µM) |
| C-002 | 2.1 |
| C-004 | 0.5 |
Conclusion
This application note provides a comprehensive protocol for a high-throughput competitive binding assay to identify modulators of the Dopamine D2 receptor. While this compound itself may show low activity, this screening platform is suitable for testing libraries of its derivatives to identify potent binders. The detailed methodology and data analysis workflow can be adapted for screening other GPCR targets and compound libraries, serving as a valuable tool in the early stages of drug discovery.
References
Application Notes and Protocols for the Preparation of Novel Ligands Using N-Ethyl-N-methylbutan-2-amine as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the conceptual preparation of novel ligands for Positron Emission Tomography (PET) imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Due to a lack of specific documented examples utilizing N-Ethyl-N-methylbutan-2-amine directly in the synthesis of such ligands, this guide uses a well-characterized benzothiazole-aniline (BTA) derivative, [¹¹C]6-OH-BTA-1, as a representative model. The protocols have been adapted to illustrate how this compound could be incorporated as a key structural moiety. This document will cover the synthesis of a suitable precursor, the radiolabeling procedure, and methods for biological evaluation.
Introduction
This compound is a secondary amine with potential as a building block in the synthesis of novel neurologically active compounds. Its structural features, including chirality and a specific alkyl substitution pattern, make it an interesting candidate for the development of ligands targeting receptors and other biological targets within the central nervous system (CNS). One critical application for such novel ligands is in the development of PET imaging agents for the diagnosis and monitoring of neurodegenerative diseases, such as Alzheimer's disease.
PET radioligands that can selectively bind to Aβ plaques in the brain are invaluable tools for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. The development of such agents often involves the incorporation of an amine moiety that can be radiolabeled or is part of a larger scaffold that provides the necessary binding affinity and pharmacokinetic properties. This document outlines a representative protocol for the synthesis and evaluation of a novel PET ligand, structurally analogous to the known amyloid imaging agent [¹¹C]6-OH-BTA-1, by hypothetically incorporating this compound.
Synthesis of a Precursor for a Novel Benzothiazole-Aniline (BTA) Ligand
The synthesis of a suitable precursor is the first critical step in the preparation of the target PET ligand. The following protocol describes a multi-step synthesis of a hypothetical precursor molecule designed to be coupled with this compound.
Experimental Protocol: Synthesis of 2-(4'-aminophenyl)-6-hydroxybenzothiazole
This protocol is based on established methods for the synthesis of the BTA core structure.
-
Step 1: Synthesis of 2-amino-5-hydroxythiophenol
-
To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) (4.0 eq).
-
Heat the reaction mixture at 80°C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to neutral (pH 7) using a suitable acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Step 2: Synthesis of 2-(4'-nitrophenyl)-6-hydroxybenzothiazole
-
Dissolve 2-amino-5-hydroxythiophenol (1.0 eq) and 4-nitrobenzaldehyde (B150856) (1.1 eq) in a suitable solvent like ethanol (B145695).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 3: Synthesis of 2-(4'-aminophenyl)-6-hydroxybenzothiazole (Precursor for final ligand)
-
Suspend 2-(4'-nitrophenyl)-6-hydroxybenzothiazole (1.0 eq) in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the final precursor.
-
Hypothetical Synthesis and Radiolabeling of the Novel Ligand
The following protocol is a hypothetical adaptation for the synthesis and radiolabeling of a novel ligand using this compound. This would involve a reductive amination or a nucleophilic substitution reaction with the precursor synthesized above. For the purpose of creating a PET ligand, a radiolabeling step is included.
Experimental Protocol: Synthesis and Radiolabeling of the Target Ligand
-
Step 1: N-alkylation of the Precursor (Hypothetical)
-
To a solution of 2-(4'-aminophenyl)-6-hydroxybenzothiazole (1.0 eq) and a suitable carbonyl compound (e.g., butan-2-one) in a solvent like dichloromethane, add this compound (1.2 eq).
-
Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the N-alkylated product which will serve as the precursor for radiolabeling.
-
-
Step 2: [¹¹C]Methylation for Radiolabeling
-
Produce [¹¹C]CH₃I from [¹¹C]CO₂ via the gas-phase method.
-
Trap the [¹¹C]CH₃I in a solution of the N-demethylated precursor (if the final product has an N-methyl group) in a suitable solvent (e.g., DMF) containing a base (e.g., NaOH or K₂CO₃).
-
Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
Quench the reaction with water and purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).
-
The final product is formulated in a suitable buffer for injection.
-
Quantitative Data
The following table summarizes representative quantitative data for the model compound, [¹¹C]6-OH-BTA-1, which would be analogous to the data that would need to be generated for a novel ligand.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 1.4 nM | Affinity for Aβ plaques in postmortem AD brain homogenates. |
| Binding Affinity (Kd) | 4.7 nM | Affinity for synthetic Aβ(1-40) fibrils. |
| Brain Uptake (Mouse) | High initial uptake | Demonstrates good blood-brain barrier penetration. |
| Brain Clearance (Mouse) | Rapid | Fast washout from normal brain tissue, which is desirable for good imaging contrast. |
| Metabolism | Metabolites are polar | Polar metabolites do not readily cross the blood-brain barrier, reducing background signal. |
Diagrams
Diagram 1: Synthetic Workflow for the BTA Ligand Precursor
Caption: Synthetic workflow for the preparation of a novel BTA ligand precursor and its subsequent hypothetical reaction with this compound.
Diagram 2: Mechanism of Aβ Plaque Imaging with a BTA-based PET Ligand
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-N-methylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-Ethyl-N-methylbutan-2-amine. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two primary and most common synthetic routes for the preparation of this compound are:
-
Reductive Amination: This method involves the reaction of 2-butanone (B6335102) with N-ethylmethylamine in the presence of a reducing agent.[1]
-
N-Alkylation: This route consists of the ethylation of N-methylbutan-2-amine using an ethylating agent, such as ethyl bromide or ethyl iodide.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route.
-
For Reductive Amination:
-
Unreacted Starting Materials: Residual 2-butanone and N-ethylmethylamine.
-
2-Butanol (B46777): Formed by the reduction of the starting ketone, 2-butanone, by the reducing agent.
-
N,N-Diethyl-N-methylbutan-2-amine and N-Ethyl-N,N-dimethylbutan-2-amine: These can arise from impurities in the starting N-ethylmethylamine or from side reactions.
-
Imines: Incomplete reduction can leave residual imine intermediates in the product mixture.
-
-
For N-Alkylation:
-
Unreacted N-methylbutan-2-amine: Incomplete reaction will leave the starting secondary amine.
-
Over-alkylation Product (Quaternary Ammonium (B1175870) Salt): The desired tertiary amine product can be further ethylated to form N,N-diethyl-N-methylbutan-2-ammonium halide. This is a common issue as the tertiary amine product is often more nucleophilic than the starting secondary amine.[2]
-
Elimination Products: Depending on the reaction conditions and the ethylating agent used, elimination reactions can occur, leading to the formation of ethene.
-
Q3: How can I minimize the formation of the over-alkylation product in the N-alkylation synthesis?
A3: Controlling the formation of the quaternary ammonium salt is crucial for a successful N-alkylation. Several strategies can be employed:
-
Control of Stoichiometry: Use a slight excess of the starting amine (N-methylbutan-2-amine) relative to the ethylating agent.
-
Slow Addition of Alkylating Agent: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time, which disfavors the second alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
-
Choice of Ethylating Agent: Using a less reactive ethylating agent can provide better control. For instance, ethyl bromide is generally less reactive than ethyl iodide.
-
Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can help to deprotonate the secondary amine without competing in the alkylation reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Reductive Amination Route
Problem 1: Low yield of the desired product and presence of unreacted 2-butanone.
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure the reaction is carried out under optimal pH conditions (typically weakly acidic, pH 4-6) to facilitate imine formation. The addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[3] |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) to 1.5-2.0 equivalents relative to the ketone. |
| Decomposition of Reducing Agent | Ensure the reducing agent is fresh and has been stored under appropriate conditions (dry). Add the reducing agent portion-wise to control the reaction temperature. |
Problem 2: Significant amount of 2-butanol is detected in the product mixture.
| Potential Cause | Troubleshooting Step |
| Reducing agent is too reactive. | Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred over sodium borohydride (B1222165) (NaBH₄) for this reason.[4] |
| Reaction conditions favor ketone reduction. | Ensure that the imine formation is allowed to proceed to a significant extent before the addition of the reducing agent, or use a "one-pot" procedure where the reducing agent is selective. |
N-Alkylation Route
Problem 3: The major product is the quaternary ammonium salt.
| Potential Cause | Troubleshooting Step |
| Over-alkylation | As detailed in FAQ 3, control the stoichiometry by using an excess of N-methylbutan-2-amine, add the ethylating agent slowly, and consider lowering the reaction temperature. |
| High Reactivity of Ethylating Agent | Switch from a more reactive ethylating agent like ethyl iodide to a less reactive one like ethyl bromide or ethyl tosylate. |
Problem 4: The reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Poor Solubility of Reactants | Choose a solvent that effectively dissolves all reactants. Aprotic polar solvents like acetonitrile (B52724) or DMF are often suitable. |
| Inadequate Base | If a base is used to scavenge the acid formed, ensure it is strong enough to deprotonate the secondary amine but not so nucleophilic that it reacts with the ethylating agent. Diisopropylethylamine (DIPEA) is a common choice. |
Experimental Protocols
Method 1: Reductive Amination of 2-Butanone with N-Ethylmethylamine
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
2-Butanone
-
N-Ethylmethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of 2-butanone (1.0 eq) and N-ethylmethylamine (1.1 eq) in dichloromethane (DCM) at room temperature, add a catalytic amount of acetic acid.
-
Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel.
Method 2: N-Alkylation of N-methylbutan-2-amine with Ethyl Bromide
This protocol outlines a general procedure for the synthesis of this compound via N-alkylation.
Materials:
-
N-methylbutan-2-amine
-
Ethyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-methylbutan-2-amine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add ethyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Data Presentation
Table 1: Potential Side Products and their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Analytical Signature (m/z in GC-MS) |
| 2-Butanol | C₄H₁₀O | 74.12 | 99.5 | 45, 59, 74 |
| N,N-Diethyl-N-methylbutan-2-ammonium bromide | C₁₁H₂₆BrN | 252.24 | (non-volatile salt) | N/A (requires different analysis) |
| N-methylbutan-2-amine | C₅H₁₃N | 87.16 | 93-95 | 44, 72, 87 |
Mandatory Visualizations
Caption: Workflow for the reductive amination synthesis.
Caption: Logical relationship in the N-alkylation synthesis.
References
Technical Support Center: Purification of N-Ethyl-N-methylbutan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Ethyl-N-methylbutan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route. If synthesized via reductive amination of butanone with ethylamine (B1201723) and methylamine, impurities may include unreacted starting materials (butanone, ethylamine, methylamine), the intermediate imine, and potentially over-alkylated tertiary amine byproducts.
Q2: Why is purification of this compound challenging using standard silica (B1680970) gel chromatography?
A2: this compound is a basic compound. The surface of standard silica gel is acidic due to the presence of silanol (B1196071) groups (Si-OH). This can lead to strong interactions between the basic amine and the stationary phase, resulting in poor separation, peak tailing, and potential decomposition of the target compound.[1][2]
Q3: What are the recommended purification techniques for this compound?
A3: The primary methods for purifying this compound are:
-
Modified Flash Chromatography: Using silica gel with a basic modifier in the mobile phase or using an amine-functionalized silica gel.[1][2]
-
Acid-Base Extraction: This technique separates the basic amine from neutral and acidic impurities by converting it into a water-soluble salt.[3][4][5][6][7]
-
Fractional Distillation: Effective for separating liquids with different boiling points.[8][9]
Troubleshooting Guides
Flash Chromatography
| Issue | Potential Cause | Solution |
| Peak Tailing or Streaking | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (e.g., 0.1-2% triethylamine (B128534) or ammonia) to the mobile phase.[1][10] Alternatively, use a less acidic stationary phase like alumina (B75360) or an amine-functionalized silica gel.[2] |
| No Elution of the Compound | The compound is irreversibly bound to the silica gel. | Use a more polar solvent system containing a basic modifier. If the compound is still retained, consider switching to a different purification technique like acid-base extraction or distillation. |
| Co-elution with Impurities | Insufficient separation under the chosen conditions. | Optimize the solvent system by trying different solvent combinations (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) and gradients. Ensure the Rf value of the target compound on TLC is around 0.3 for optimal separation.[11] |
Acid-Base Extraction
| Issue | Potential Cause | Solution |
| Low Recovery of Amine | Incomplete extraction into the aqueous acidic layer or incomplete back-extraction. | Perform multiple extractions (at least 3) with the acidic solution to ensure all the amine is protonated and moves to the aqueous layer.[4] For back-extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with the organic solvent. |
| Emulsion Formation | Agitation during extraction was too vigorous. | Gently invert the separatory funnel instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
| Precipitation of Amine Salt | The amine salt may have limited solubility in the aqueous layer. | Add more water to the aqueous layer to dissolve the precipitated salt. |
Fractional Distillation
| Issue | Potential Cause | Solution |
| Poor Separation of Components | Boiling points of the components are too close, or the distillation is performed too quickly. | Use a fractionating column with a higher number of theoretical plates for better separation.[12] Distill at a slow and steady rate to allow for proper equilibrium between the liquid and vapor phases.[12] |
| Bumping or Uneven Boiling | Superheating of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| No Distillate Collection | The heating temperature is too low, or there is a leak in the apparatus. | Gradually increase the heating mantle temperature. Check all joints and connections for leaks. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H17N | --INVALID-LINK-- |
| Molecular Weight | 115.22 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | ~120-140 °C | Based on structurally similar amines. |
| Solubility | Soluble in common organic solvents like hexane, ethyl acetate, dichloromethane, and methanol. | General chemical knowledge. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography (with Basic Modifier)
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
Methodology:
-
Solvent System Selection: Develop a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% TEA to the solvent system to prevent peak tailing. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether or dichloromethane
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
Methodology:
-
Dissolution: Dissolve the crude product in diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M HCl. The basic amine will be protonated and move into the aqueous layer.[4][5]
-
Separation: Combine the aqueous layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH until the pH is above 10. This will deprotonate the amine salt, making it insoluble in water.
-
Back-Extraction: Extract the free amine back into fresh diethyl ether or dichloromethane (three times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified amine.
Protocol 3: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently.
-
Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure amine.
-
Collection: Collect the purified product in the receiving flask. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. vernier.com [vernier.com]
- 8. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 9. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 10. rsc.org [rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
Optimizing reaction yield of N-Ethyl-N-methylbutan-2-amine
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For general information on chemical reaction optimization, I can offer guidance on topics such as:
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Reaction kinetics and thermodynamics
-
Catalyst selection and optimization
-
Solvent effects on reaction rates and selectivity
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Process analytical technology (PAT) for reaction monitoring
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Design of experiments (DoE) for systematic optimization
Common problems in the synthesis of secondary amines and solutions
This guide provides troubleshooting for common issues encountered during the synthesis of secondary amines, a crucial class of compounds in pharmaceutical and chemical research. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield in Reductive Amination
Q1: My reductive amination reaction is giving a very low yield. What are the common causes and how can I fix it?
A1: Low yields in reductive amination often trace back to three primary areas: inefficient imine formation, incorrect choice of reducing agent, or suboptimal reaction conditions.[1]
-
Imine Formation: The initial reaction between the primary amine and the carbonyl compound (aldehyde or ketone) to form an imine is a reversible equilibrium. To drive the reaction forward, water, a byproduct, must be removed. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[1]
-
Reducing Agent: The choice of reducing agent is critical. Strong agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form an imine, leading to alcohol byproducts and low yields.[2][3] A milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they preferentially reduce the iminium ion intermediate.[1][2]
-
Reaction pH: Imine formation is typically most efficient in a mildly acidic environment (pH 4-5).[1][4] You can add a catalytic amount of acetic acid to achieve this.
Troubleshooting Workflow for Low Yield dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=11]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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start -> check_imine; check_imine -> imine_ok; imine_ok -> check_reductant [label="Yes"]; imine_ok -> add_dehydrating [label="No"]; add_dehydrating -> check_imine; check_reductant -> reductant_ok; reductant_ok -> check_conditions [label="Yes"]; reductant_ok -> switch_reductant [label="No"]; switch_reductant -> check_reductant; check_conditions -> conditions_ok; conditions_ok -> success [label="Yes"]; conditions_ok -> optimize [label="No"]; optimize -> check_conditions; } idot Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Over-alkylation Leading to Tertiary Amines
Q2: My reaction is producing a significant amount of tertiary amine. How can I improve the selectivity for the secondary amine?
A2: Over-alkylation is a classic problem, especially in direct N-alkylation with alkyl halides. It occurs because the secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with the alkylating agent.[5][6]
Strategies to Minimize Over-alkylation:
-
Use Reductive Amination: This is one of the most reliable methods to avoid over-alkylation.[3][5]
-
Control Stoichiometry: In direct alkylation, using a large excess (5-10 equivalents) of the primary amine can statistically favor mono-alkylation.[5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise maintains its low concentration, reducing the likelihood of the secondary amine product reacting again.[5]
-
Protecting Group Strategy: The primary amine can be protected (e.g., as a sulfonamide or Boc-carbamate), followed by alkylation and subsequent deprotection to yield the desired secondary amine.[5]
-
Alternative Methods: The Buchwald-Hartwig amination offers a powerful method for forming C-N bonds and can be highly selective for secondary amines.[7]
Issue 3: Purification Challenges
Q3: I'm having difficulty purifying my secondary amine from the starting primary amine and the tertiary amine byproduct. What are some effective purification strategies?
A3: Separating mixtures of primary, secondary, and tertiary amines can be challenging due to their similar physical properties.[8] Column chromatography is a common method, but can be tedious.[9]
-
Acid/Base Extraction: This technique leverages the different basicities (pKa values) of the amines. By carefully adjusting the pH of an aqueous solution with buffers, you can selectively protonate and extract one amine into the aqueous layer while leaving others in the organic layer.[8][9] For example, a buffer with a pH between the pKa of the primary and secondary amine might allow for their separation.
-
Protection/Derivatization: You can selectively react one of the amines in the mixture. For instance, primary amines react with phthalic anhydride (B1165640) to form a phthalimide, which has very different solubility properties, allowing for easy separation. The primary amine can then be regenerated.
-
Crystallization: If your desired secondary amine is a solid, you can try to form a salt (e.g., hydrochloride or tartrate) and selectively crystallize it from the mixture.[10]
Data Summary
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions; good for acid-sensitive substrates; less toxic than NaBH₃CN.[2][11] | Decomposes in methanol.[12] | DCE, THF, Acetonitrile[13] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity; allows for one-pot reactions.[2] | Highly toxic (generates HCN in strong acid); potential for cyanide byproduct in product.[2][14] | Methanol, Ethanol[12] |
| Sodium Borohydride | NaBH₄ | Inexpensive and potent.[2] | Lacks selectivity; can reduce starting carbonyls, often requiring a two-step (pre-formed imine) procedure.[2][3] | Methanol, Ethanol[2] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Atom-economical ("green") method.[15] | Requires specialized hydrogenation equipment; catalyst can be deactivated.[15] | Methanol, Ethanol, THF |
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This one-pot procedure is broadly applicable for the synthesis of secondary amines from primary amines and aldehydes or ketones.[13]
-
Setup: To a round-bottom flask, add the primary amine (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and an appropriate solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).
-
Imine Formation: If the substrates are sterically hindered or unreactive, add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Progress can be monitored by TLC or LC-MS.[1]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction: Continue stirring at room temperature for 3 to 24 hours, monitoring the reaction progress until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is excellent for forming aryl-alkyl secondary amines.[16][17]
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP or RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq.) to an oven-dried flask.[16]
-
Addition of Reagents: Add the aryl halide (e.g., aryl bromide, 1.0 eq.) and the primary amine (1.1-1.2 eq.) to the flask.
-
Solvent: Add an anhydrous solvent such as toluene (B28343) or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Pd Catalyst, Ligand Base (e.g., NaOt-Bu) Solvent, Heat
];
sub -> plus [style=invis]; plus -> prod [style=invis];
{rank=same; sub; plus; prod;}
mid [shape=point, style=invis]; sub -> mid [style=invis]; mid -> prod; cat -> mid [minlen=1]; } idot Caption: General scheme for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. interchim.fr [interchim.fr]
- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
Byproducts of reductive amination of butanone with ethylamine and methylamine
Technical Support Center: Reductive Amination of Butanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reductive amination of butanone with ethylamine (B1201723) and methylamine.
Troubleshooting Guides
This section addresses common issues encountered during the reductive amination of butanone.
Issue 1: Low Yield of the Desired Secondary Amine
-
Question: My reaction is resulting in a low yield of the target N-alkyl-2-butanamine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A primary cause is often incomplete imine/enamine formation prior to reduction, or the use of an inappropriate reducing agent. Suboptimal reaction conditions such as temperature and pH also play a crucial role. To enhance your yield, consider the following troubleshooting steps:
-
Optimize pH: The formation of the iminium intermediate is pH-dependent. A slightly acidic environment (pH 4-6) is typically optimal. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl oxygen won't be sufficiently protonated for activation.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (STAB) is often an excellent choice as it is less basic and more selective than sodium borohydride (B1222165). Sodium cyanoborohydride is also effective but is highly toxic.
-
Reaction Time and Temperature: Ensure the imine formation has sufficient time to reach equilibrium before adding the reducing agent. Running the reaction at room temperature is standard, but gentle heating (40-50°C) may sometimes improve imine formation, though it can also increase byproduct formation.
-
Water Removal: The formation of the imine/enamine intermediate produces water. Removing this water, for instance with a Dean-Stark trap or the addition of molecular sieves, can drive the equilibrium towards the intermediate, leading to a higher overall yield.
-
Issue 2: Presence of Significant Byproducts
-
Question: My final product mixture is contaminated with several byproducts. How can I identify and minimize them?
-
Answer: Byproduct formation is a common challenge. The most prevalent byproducts are the tertiary amine from over-alkylation and the alcohol from direct reduction of the starting ketone. The table below summarizes the common byproducts and strategies for their mitigation.
Byproduct Formation Pathway Mitigation Strategy 2-Butanol Direct reduction of butanone Use a pH-sensitive reducing agent like NaBH3CN or STAB that preferentially reduces the protonated iminium ion. Di-alkylated Amine (Tertiary Amine) The secondary amine product reacts with another molecule of butanone and is subsequently reduced. Use a slight excess of the primary amine (ethylamine or methylamine) relative to butanone to favor the formation of the secondary amine. Aldol Adducts Self-condensation of butanone under basic or acidic conditions. Maintain a controlled pH (ideally between 4 and 6) and temperature. Avoid strong acids or bases.
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure secondary amine from the reaction mixture. What purification strategies are most effective?
-
Answer: The basicity of the amine products allows for straightforward purification using acid-base extraction.
-
After the reaction is complete, quench any remaining reducing agent carefully.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic components.
-
Extract the organic layer with an acidic solution (e.g., 1M HCl). The amine products will be protonated and move into the aqueous layer, leaving behind unreacted ketone and other non-basic byproducts in the organic layer.
-
Basify the acidic aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the now deprotonated amine product back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure. For highly volatile amines, be cautious during solvent removal.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary product of the reductive amination of butanone with ethylamine?
-
A1: The primary product is N-ethyl-2-butanamine.
-
-
Q2: What is the primary product of the reductive amination of butanone with methylamine?
-
A2: The primary product is N-methyl-2-butanamine.
-
-
Q3: Can I use sodium borohydride as the reducing agent?
-
A3: While sodium borohydride can be used, it is less selective and can reduce the starting ketone (butanone) to 2-butanol, lowering the yield of the desired amine. It is also more reactive at neutral pH. If used, the pH must be carefully controlled. Sodium triacetoxyborohydride or sodium cyanoborohydride are generally preferred for this reaction.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) if the products and reactants are UV active or can be stained. A more robust method is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of reactants and the appearance of products and byproducts.
-
Experimental Protocols
General Protocol for Reductive Amination of Butanone
-
To a solution of butanone (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol, 0.5 M) in a round-bottom flask, add the primary amine (ethylamine or methylamine, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq) portion-wise to control any effervescence.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the acid-base extraction workup as described in the "Difficulty in Product Purification" section to isolate the desired secondary amine.
Visualizations
Caption: General reaction pathway for the reductive amination of butanone.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Common byproduct formation pathways in reductive amination.
Technical Support Center: Improving Selectivity in N-Ethyl-N-methylbutan-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-N-methylbutan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the selectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes for this compound are:
-
Reductive Amination: This method involves the reaction of butan-2-one with N-ethyl-N-methylamine in the presence of a reducing agent. It is often favored for its high selectivity and efficiency in forming the target tertiary amine in a single step.[1][2]
-
Direct Alkylation: This route starts with N-methylbutan-2-amine, which is then ethylated using an ethylating agent like ethyl bromide or ethyl iodide. While straightforward, this method is prone to over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt.[3][4]
-
Amide Reduction: This two-step process begins with the synthesis of N-ethyl-N-methylbutanamide, which is subsequently reduced to the target tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Q2: What is "over-alkylation" and why is it a significant issue in the direct alkylation method?
A2: Over-alkylation is the undesired further reaction of the target tertiary amine with the alkylating agent to form a quaternary ammonium salt.[3] This is a common problem in the direct alkylation of secondary amines because the product tertiary amine is often as nucleophilic, or even more so, than the starting secondary amine. This leads to a mixture of products that can be difficult to separate, ultimately lowering the yield of the desired this compound.[6]
Q3: Which reducing agents are most effective for the reductive amination synthesis of this compound?
A3: The choice of reducing agent is critical for the success of a reductive amination.[1] For the reaction between a ketone (butan-2-one) and a secondary amine (N-ethyl-N-methylamine), a reducing agent that is selective for the intermediate enamine or iminium ion over the starting ketone is preferred.[7] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often an excellent choice due to its mildness and high selectivity.[7][8] Other options include sodium cyanoborohydride (NaBH₃CN), although it is more toxic, and catalytic hydrogenation (H₂/Pd), which is a greener alternative.[1][2]
Q4: What are the potential byproducts in the amide reduction route using LiAlH₄?
A4: While LiAlH₄ is a powerful reducing agent for converting amides to amines, improper reaction conditions can lead to byproducts.[5] If traces of water are present, the reaction can be quenched, leading to incomplete reduction and the presence of unreacted amide or intermediate species. In some cases, over-reduction of other functional groups in the molecule can occur if not carefully controlled. Additionally, the workup procedure is crucial to remove aluminum salts, which can otherwise contaminate the final product.[9]
Troubleshooting Guides
Method 1: Reductive Amination of Butan-2-one with N-Ethyl-N-methylamine
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient enamine/iminium ion formation. | - Ensure anhydrous reaction conditions, as water can inhibit the formation of the intermediate. - A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the condensation of the ketone and amine.[1] |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent. - Ensure the reducing agent was stored under appropriate anhydrous conditions. | |
| Formation of Byproducts (e.g., 2-butanol) | Reduction of the starting ketone. | - Choose a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (B1222165) (NaBH₄).[7][8] - Perform the reaction in a stepwise manner: first allow the iminium ion to form, then add the reducing agent. |
| Difficult Product Purification | Contamination with unreacted starting materials or reducing agent residues. | - Optimize the stoichiometry of reactants to ensure complete conversion. - Perform a proper aqueous workup to remove water-soluble byproducts and salts. - Utilize column chromatography for final purification if necessary. |
Method 2: Direct Alkylation of N-methylbutan-2-amine with an Ethylating Agent
| Issue | Potential Cause | Troubleshooting Steps |
| Low Selectivity (Mixture of Tertiary Amine and Quaternary Ammonium Salt) | Over-alkylation of the product.[3] | - Use a molar excess of the starting secondary amine (N-methylbutan-2-amine) relative to the ethylating agent.[6] - Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. - Consider using a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide). |
| Reaction is Slow or Incomplete | Insufficient reactivity of the alkylating agent or steric hindrance. | - Use a more reactive ethylating agent (e.g., ethyl iodide). - Increase the reaction temperature, but monitor for an increase in over-alkylation. - Use a polar aprotic solvent like acetonitrile (B52724) or DMF to accelerate the Sₙ2 reaction. |
| Formation of Quaternary Ammonium Salt as the Major Product | The tertiary amine product is more nucleophilic than the secondary amine starting material. | - This is an inherent challenge of this method. If high selectivity is crucial, consider switching to the reductive amination or amide reduction route. - Employ a phase-transfer catalyst which may improve the selectivity for the tertiary amine in some cases. |
Method 3: Amide Reduction of N-ethyl-N-methylbutanamide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Amide | Insufficient amount or activity of LiAlH₄. | - Ensure you are using a sufficient molar excess of LiAlH₄ (typically 2-4 equivalents). - Use a fresh, anhydrous sample of LiAlH₄. - Ensure the solvent (e.g., THF, diethyl ether) is completely dry. |
| Low Yield of Amine Product | Loss of product during workup. | - The workup for LiAlH₄ reactions is critical. Follow a well-established procedure (e.g., Fieser workup) to carefully quench the excess reagent and precipitate the aluminum salts for easy filtration. - The amine product may be volatile, so use caution during solvent removal. |
| Presence of Unexpected Byproducts | Cleavage of other functional groups or side reactions. | - LiAlH₄ is a very strong reducing agent and can reduce other functional groups. Ensure your starting amide is free of other reducible moieties. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Selectivity | Advantages | Disadvantages |
| Reductive Amination | Butan-2-one, N-Ethyl-N-methylamine | NaBH(OAc)₃ or NaBH₃CN | 80-95 | High | One-pot synthesis, high selectivity, mild conditions.[2] | Requires careful control of pH and reducing agent. |
| Direct Alkylation | N-methylbutan-2-amine, Ethyl iodide/bromide | Base (e.g., K₂CO₃) | 40-60 (of tertiary amine) | Low to Moderate | Simple procedure, readily available starting materials. | Prone to over-alkylation leading to quaternary ammonium salt formation.[3] |
| Amide Reduction | N-ethyl-N-methylbutanamide | LiAlH₄ | 70-90 | High | Good for substrates with functional groups sensitive to reductive amination conditions. | Two-step process, requires a strong and hazardous reducing agent.[5] |
Experimental Protocols
Protocol 1: Reductive Amination
This protocol outlines the synthesis of this compound from butan-2-one and N-ethyl-N-methylamine using sodium triacetoxyborohydride.
Materials:
-
Butan-2-one
-
N-Ethyl-N-methylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of butan-2-one (1.0 eq) and N-ethyl-N-methylamine (1.2 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine/iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Protocol 2: Direct Alkylation
This protocol describes the synthesis of this compound via the ethylation of N-methylbutan-2-amine. To favor the formation of the tertiary amine, an excess of the starting secondary amine is used.
Materials:
-
N-methylbutan-2-amine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
In a round-bottom flask, combine N-methylbutan-2-amine (3.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Slowly add ethyl iodide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product will be a mixture of the starting secondary amine, the desired tertiary amine, and potentially some quaternary ammonium salt. This mixture will require careful purification, typically by fractional distillation or column chromatography.
Protocol 3: Amide Reduction
This protocol involves the synthesis of the intermediate amide followed by its reduction.
Part A: Synthesis of N-ethyl-N-methylbutanamide
-
Dissolve N-ethyl-N-methylamine (1.1 eq) in a suitable solvent like DCM in a flask cooled in an ice bath.
-
Slowly add butanoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, dilute HCl, and then saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude N-ethyl-N-methylbutanamide, which can be purified by distillation or used directly in the next step.
Part B: Reduction of N-ethyl-N-methylbutanamide
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-ethyl-N-methylbutanamide (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it with the solvent.
-
Dry the filtrate over anhydrous K₂CO₃, filter, and carefully remove the solvent by distillation to obtain this compound.
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting logic for selectivity issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from N-Ethyl-N-methylbutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Ethyl-N-methylbutan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities in the synthesis of this compound?
A1: Common synthetic routes to this compound, such as reductive amination, often involve starting materials like butanone, ethylamine (B1201723), and methylamine (B109427). Therefore, unreacted quantities of these reagents are the primary impurities. Other potential impurities can include byproducts from side reactions.
Q2: What are the key physical properties to consider when choosing a purification method?
A2: The boiling points of the components are critical for purification by distillation. The significant differences in boiling points between the starting materials and the desired product allow for effective separation. The basicity of the amine product and starting materials is key for extractive purification methods.
| Compound | Boiling Point (°C) |
| Methylamine | ~ -6 °C |
| Ethylamine | ~ 17 °C |
| Butanone | ~ 80 °C |
| This compound | Predicted: ~120-140°C |
Note: The boiling point for this compound is an estimate based on structurally similar compounds. The actual boiling point may vary.
Troubleshooting Guides
This section provides detailed protocols for the removal of unreacted starting materials from a reaction mixture containing this compound.
Problem 1: Residual low-boiling starting materials (ethylamine, methylamine) are present in the product.
Solution: Fractional Distillation
Fractional distillation is highly effective for separating volatile starting materials from the higher-boiling product.[1]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Initial Distillation: Gently heat the reaction mixture in the round-bottom flask. The most volatile components, methylamine (b.p. ~ -6 °C) and ethylamine (b.p. ~ 17 °C), will vaporize first. These can be collected in a cold trap or a receiving flask cooled in an ice bath.
-
Removal of Butanone: Gradually increase the heating mantle temperature. Unreacted butanone will begin to distill at approximately 80 °C. Collect this fraction in a separate receiving flask. The temperature at the thermometer should remain steady during the collection of this fraction.
-
Product Collection: After the butanone has been removed, the temperature will rise again. Collect the fraction that distills at the expected boiling point of this compound (predicted to be in the range of 120-140 °C).
-
Monitoring: Monitor the temperature throughout the distillation. A stable temperature during collection of a fraction indicates a relatively pure compound.
Caption: Workflow for Fractional Distillation.
Problem 2: Presence of unreacted amines and butanone that are difficult to separate by distillation alone.
Solution: Extractive Workup
An extractive workup using acidic and basic aqueous solutions can effectively separate the basic amine product from the neutral ketone and wash away water-soluble starting materials.
Experimental Protocol: Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines (product and unreacted starting amines) will be protonated and move into the aqueous layer. The neutral butanone will remain in the organic layer.[2] Repeat this wash two to three times.
-
Separation: Separate the aqueous layer containing the protonated amines. The organic layer containing butanone can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 4 M NaOH) until the solution is basic (pH > 10). This will deprotonate the amines, causing them to separate from the aqueous layer.
-
Extraction of Product: Extract the free amine from the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for Extractive Workup.
Problem 3: Trace amounts of primary and secondary amines remain after initial purification.
Solution: Copper (II) Sulfate Wash
Washing the organic solution with an aqueous solution of copper (II) sulfate can selectively remove primary and secondary amines by forming water-soluble complexes.[2]
Experimental Protocol: Copper (II) Sulfate Wash
-
Dissolve Product: Dissolve the partially purified this compound in a suitable organic solvent (e.g., diethyl ether).
-
Wash with CuSO4: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue or purple color as it complexes with the primary and secondary amines.
-
Repeat Washing: Continue washing with fresh portions of the copper (II) sulfate solution until the aqueous layer no longer shows a significant color change.
-
Final Wash and Drying: Wash the organic layer with water to remove any residual copper sulfate, then dry the organic layer over an anhydrous drying agent and remove the solvent.
Quantitative Data Summary
The efficiency of purification methods can vary based on the specific reaction conditions and the scale of the experiment. The following table provides an estimated efficiency for the removal of common starting materials.
| Purification Method | Starting Material | Estimated Removal Efficiency (%) |
| Fractional Distillation | Methylamine | >99 |
| Ethylamine | >99 | |
| Butanone | 95 - 99 | |
| Extractive Workup (Acid Wash) | Unreacted Amines | >98 |
| Butanone | >98 | |
| Copper (II) Sulfate Wash | Primary/Secondary Amines | >95 |
Note: These are estimated efficiencies and actual results may vary.
References
Technical Support Center: N-Ethyl-N-methylbutan-2-amine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Ethyl-N-methylbutan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are several established methods for synthesizing this compound. The most common include:
-
Reductive Amination: This involves reacting butanone with ethylamine (B1201723) and methylamine (B109427) in the presence of a reducing agent like sodium cyanoborohydride.[1] This is often a high-yield method for creating substituted amines.
-
Alkylation of a Secondary Amine: One can start with a simpler secondary amine, such as N-methylbutan-2-amine, and introduce the ethyl group via an alkylation reaction using an ethyl halide (e.g., ethyl bromide).[1]
-
Direct Amination: A less common route involves the reaction of butyronitrile (B89842) with both ethyl and methyl amines under specific catalytic conditions.[1]
Q2: What are the primary challenges when using this compound in alkylation reactions?
A2: The primary challenge is controlling the reactivity of the amine nitrogen.[2] As a secondary amine, it is nucleophilic and readily reacts with alkyl halides. However, the tertiary amine product is also nucleophilic and can react further with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.[2][3][4] This over-alkylation results in a mixture of products that can be difficult to separate.[2]
Q3: How can I prevent over-alkylation in my reactions?
A3: To minimize the formation of quaternary ammonium salts, several strategies can be employed:
-
Stoichiometry Control: Using a 2:1 molar ratio of the amine to the alkylating agent can help ensure that the unreacted starting amine neutralizes the acid byproduct, but it may not prevent the product amine from competing for the alkylating agent.[4]
-
Use Amine as the Limiting Reagent: If the goal is to form the quaternary salt, using an excess of the alkylating agent is effective.[3] Conversely, to favor the tertiary amine, carefully controlling the stoichiometry is key.
-
Alternative Synthetic Routes: Consider reductive amination or acylation-reduction sequences, which offer better control and selectivity for producing tertiary amines without the risk of over-alkylation. Acylation of the secondary amine followed by reduction of the resulting amide is a reliable method.[5]
Q4: My reaction is sluggish or appears incomplete. What should I check?
A4: If you are experiencing low conversion, consider the following factors:
-
Reagent Quality: Ensure the amine, alkyl halide, and solvent are pure and dry. Moisture can interfere with many organic reactions.
-
Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. Check literature for optimal temperature conditions for your specific substrate.
-
Leaving Group: The nature of the halide on the alkylating agent is crucial. The reactivity order is I > Br > Cl. If you are using an alkyl chloride, the reaction may be significantly slower than with an alkyl iodide.
-
Steric Hindrance: The structure of both the amine and the alkylating agent can affect the reaction rate.[1] this compound has some steric bulk around the nitrogen, which could slow down reactions with bulky electrophiles.
Q5: How can I effectively purify the final product and deal with emulsions during workup?
A5: Purification often involves separating the desired amine from unreacted starting materials, byproducts, and salts.
-
Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude reaction mixture in a non-polar organic solvent (like diethyl ether or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
-
Breaking Emulsions: Emulsions are common during the extraction of amines.[6] To break them, try adding a saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase.[6] Gentle swirling instead of vigorous shaking can also prevent their formation.
-
Chromatography: If extraction is insufficient, column chromatography on silica (B1680970) gel is a standard method. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (B128534) (e.g., 1%) can be effective for purifying amines by preventing protonation and tailing on the silica.
Q6: this compound is chiral. How can I separate its enantiomers?
A6: Since the amine is chiral, reactions may produce a racemic mixture. Separation can be achieved through several methods:
-
Diastereomeric Salt Formation: React the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This forms two diastereomeric salts with different solubilities, allowing one to be crystallized and separated by filtration.[6]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[][8][9]
Troubleshooting Guide
Problem: Low Yield in Alkylation Reactions
-
Question: My N-alkylation reaction is resulting in a low yield of the desired tertiary amine. What are the potential causes and solutions?
-
Answer: Low yields can stem from several issues. Use the following workflow to diagnose the problem.
Caption: General troubleshooting workflow for low-yield reactions.
Problem: Mixture of Products due to Over-alkylation
-
Question: My reaction is producing both the desired tertiary amine and a significant amount of quaternary ammonium salt. How can I improve the selectivity?
-
Answer: This is a classic problem in amine alkylation.[2][3] The tertiary amine product competes with the secondary amine starting material for the alkyl halide.
Caption: Reaction pathway showing desired alkylation and undesired over-alkylation.
To control this, adjusting the reactant stoichiometry is crucial. Below is a table summarizing the expected outcomes based on the molar ratio of amine to alkyl halide.
| Molar Ratio (Amine : Alkyl Halide) | Primary Product Expected | Comments |
| > 2 : 1 | Tertiary Amine | Excess amine acts as a base and competes effectively for the alkyl halide, minimizing quaternization.[4][5] |
| 1 : 1 | Mixture | Significant amounts of starting material, tertiary amine, and quaternary salt are likely. |
| 1 : > 2 | Quaternary Ammonium Salt | Excess alkyl halide drives the reaction towards exhaustive alkylation.[3] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from butanone.
Materials:
-
Butanone (1.0 eq)
-
Ethylamine (1.1 eq, e.g., 2.0 M solution in THF)
-
Methylamine (1.1 eq, e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add butanone, dichloromethane, and a catalytic amount of acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the ethylamine solution and methylamine solution sequentially. Stir for 20 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride in portions, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Step-by-step workflow for a reductive amination protocol.
Protocol 2: N-Alkylation with Controlled Stoichiometry
This protocol provides a general method for the N-alkylation of a secondary amine to a tertiary amine, minimizing over-alkylation.
Materials:
-
This compound (2.2 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, as an acid scavenger)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask, combine the this compound, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude oil can be purified using acid-base extraction as described in FAQ #5, followed by column chromatography if necessary.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Synthesis of N-Ethyl-N-methylbutan-2-amine: A Technical Support Guide for Scale-Up Challenges
Shanghái, China - As the demand for novel therapeutics and specialized chemical entities grows, researchers and drug development professionals are increasingly encountering challenges in the scale-up of synthetic processes. The synthesis of N-Ethyl-N-methylbutan-2-amine, a key intermediate in various pharmaceutical pathways, presents a unique set of obstacles when transitioning from laboratory to pilot or industrial scale.[1] This technical support center provides a comprehensive guide with detailed troubleshooting protocols and frequently asked questions to address common issues encountered during the synthesis of this secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
A1: The two most viable synthetic routes for large-scale production of this compound are Reductive Amination of butanone with ethylamine (B1201723) and methylamine (B109427), and N-Alkylation of a precursor amine.[1] Reductive amination is often preferred for its control over the degree of alkylation, which can be a significant challenge in direct alkylation methods.[2][3][4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Reaction Control and Heat Management: Both reductive amination and N-alkylation are often exothermic. Inadequate heat dissipation in larger reactors can lead to side reactions and impurities.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in multiphase systems, is critical for consistent reaction rates and yields.
-
Control of Over-alkylation: In the N-alkylation route, the product, a secondary amine, is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.[2][3]
-
Product Isolation and Purification: Separating the desired secondary amine from starting materials, byproducts, and catalysts can be complex at a larger scale. Traditional column chromatography is often not economically viable for industrial production.
Q3: How can over-alkylation be minimized during the N-alkylation synthesis?
A3: Several strategies can be employed to control over-alkylation:
-
Stoichiometry Control: Using a significant excess of the starting amine can statistically favor the mono-alkylation product.
-
Slow Addition of the Alkylating Agent: A controlled, slow addition of the ethylating agent can help to maintain a low concentration, thereby reducing the rate of the second alkylation reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to improve selectivity, although this may also decrease the overall reaction rate.
-
Alternative Methods: Reductive amination is an excellent alternative that inherently avoids the issue of over-alkylation seen in direct alkylation.[4]
Q4: What are the recommended purification methods for large-scale production of this compound?
A4: For large-scale purification, fractional distillation is a common and effective method for liquid amines. If the amine is prone to thermal degradation, vacuum distillation is recommended. Another approach is the formation of a salt (e.g., hydrochloride or sulfate) which can often be purified by crystallization, followed by neutralization to recover the free amine.
Troubleshooting Guides
Reductive Amination of Butanone with Ethylamine and Methylamine
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete imine formation. | - Ensure the reaction is run at a slightly acidic pH (around 5-6) to facilitate imine formation. - Consider the use of a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine. |
| Inefficient reduction of the imine. | - Verify the activity of the reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride). - Ensure proper temperature control during the addition of the reducing agent, as the reaction is often exothermic. | |
| Side reaction: Aldol condensation of butanone. | - Maintain a controlled temperature and pH to minimize this side reaction. | |
| Presence of Tertiary Amine Impurity | The product amine reacts with remaining butanone. | - Use a stoichiometric amount or a slight excess of the amines relative to butanone. - Optimize the reaction time to ensure full consumption of butanone. |
| Presence of Alcohol Impurity (2-Butanol) | Reduction of the starting ketone (butanone). | - Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[4] |
N-Alkylation of N-methylbutan-2-amine with an Ethylating Agent
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Significant Over-alkylation (Tertiary Amine/Quaternary Salt Formation) | The product amine is more reactive than the starting amine. | - Use a large excess of N-methylbutan-2-amine (e.g., 3-5 equivalents). - Add the ethylating agent (e.g., ethyl bromide) slowly and at a controlled temperature. - Consider a lower reaction temperature to improve selectivity. |
| Low Conversion of Starting Material | Insufficient reactivity. | - Increase the reaction temperature, but monitor for an increase in over-alkylation. - Consider using a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). |
| Two-Phase Reaction with Poor Mixing | Inadequate mass transfer between the organic and aqueous (if a base is used) phases. | - Increase agitation speed. - Consider the use of a phase-transfer catalyst. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Moles |
| Butanone | 72.11 | 72.11 g | 1.0 |
| Methylamine (40% in water) | 31.06 | 77.65 g | 1.0 |
| Ethylamine (70% in water) | 45.08 | 64.40 g | 1.0 |
| Sodium Borohydride | 37.83 | 45.4 g | 1.2 |
| Methanol | 32.04 | 500 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide (B78521) | 40.00 | As needed | - |
Procedure:
-
To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the butanone and methanol.
-
Cool the mixture to 0-5 °C.
-
Combine the aqueous solutions of methylamine and ethylamine and add them dropwise to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 10 °C for 1 hour to facilitate imine formation.
-
Slowly add a solution of sodium borohydride in a small amount of water or methanol, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture and slowly add concentrated hydrochloric acid to quench the excess borohydride and adjust the pH to ~2.
-
Extract the aqueous layer with a nonpolar solvent (e.g., heptane) to remove any unreacted butanone.
-
Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure.
Expected Yield and Purity:
| Scale | Yield (%) | Purity (GC) (%) |
| Lab Scale (1 mole) | 75-85 | >98 |
| Pilot Scale (10 moles) | 70-80 | >97 |
Protocol 2: Scale-Up Synthesis of this compound via N-Alkylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Moles |
| N-methylbutan-2-amine | 87.16 | 261.48 g | 3.0 |
| Ethyl Bromide | 108.97 | 108.97 g | 1.0 |
| Potassium Carbonate | 138.21 | 207.32 g | 1.5 |
| Acetonitrile | 41.05 | 1 L | - |
Procedure:
-
To a 3L jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the N-methylbutan-2-amine, potassium carbonate, and acetonitrile.
-
Heat the mixture to a gentle reflux (around 80-82 °C).
-
Add the ethyl bromide dropwise over 2-3 hours.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by GC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by fractional distillation.
Expected Yield and Purity:
| Scale | Yield (%) | Purity (GC) (%) |
| Lab Scale (1 mole) | 60-70 | >95 (may contain starting material) |
| Pilot Scale (10 moles) | 55-65 | >95 (may contain starting material) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting decision tree for managing over-alkylation in N-alkylation synthesis.
References
Technical Support Center: N-Ethyl-N-methylbutan-2-amine Reaction Kinetics
This technical support center provides specialized guidance for researchers, scientists, and drug development professionals investigating the reaction kinetics of N-Ethyl-N-methylbutan-2-amine, with a focus on the influence of the solvent. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical reactions for this compound?
This compound, as a secondary amine, participates in several common organic reactions.[1] Its reactivity is primarily influenced by the nucleophilic nitrogen atom and the steric hindrance from the attached alkyl groups.[1] Key reactions include:
-
Alkylation Reactions: The nitrogen atom acts as a nucleophile, reacting with alkyl halides to form tertiary amines or quaternary ammonium (B1175870) salts.[1] This is a crucial reaction for building more complex amine structures.[1]
-
Acid-Base Reactions: As a basic compound, it readily accepts protons from acids to form the corresponding ammonium salts.[1]
-
Condensation Reactions: It can react with carbonyl compounds like aldehydes and ketones to form imines or enamines under appropriate conditions.[1]
Q2: How does the solvent choice generally impact the alkylation reaction kinetics of a secondary amine?
The solvent environment is a critical parameter that can dramatically influence the rate of alkylation, which typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The solvent's primary role is to stabilize or destabilize the reactants and, most importantly, the transition state.[2][4][5] For reactions where the transition state is more polar than the reactants, polar solvents generally accelerate the reaction rate by lowering the activation energy.[2][3][5]
Q3: Why are polar aprotic solvents often the best choice for the alkylation of this compound?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone (B3395972) are frequently the optimal choice for SN2 reactions involving amine nucleophiles.[6][7][8]
-
Transition State Stabilization: These solvents have high dielectric constants, allowing them to effectively solvate and stabilize the polar transition state where partial charges are developing.[2][9]
-
Nucleophile Reactivity: Crucially, they lack acidic protons and therefore do not form strong hydrogen bonds with the amine's lone pair of electrons.[2][7][9] This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate.[7] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol (B129727).[7]
Q4: Why do polar protic solvents like methanol or water slow down the reaction rate compared to polar aprotic solvents?
While polar, protic solvents such as water, methanol, and ethanol (B145695) can hinder the alkylation of amines.[2] This is because their acidic protons form a "cage" of hydrogen bonds around the amine nucleophile.[2][6] This solvation shell stabilizes the amine reactant but must be disrupted for the reaction to occur, which increases the overall activation energy and slows the reaction rate.[2][6]
Q5: What is the effect of nonpolar solvents on the reaction kinetics?
Nonpolar aprotic solvents like hexane (B92381) and benzene (B151609) lead to significantly slower reaction rates.[2] These solvents have low polarity and cannot effectively stabilize the charged, polar transition state of the SN2 reaction.[2][3] This results in a higher activation energy barrier compared to reactions in polar solvents.[2]
Quantitative Data Summary
| Solvent Category | Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| Polar Aprotic | Acetonitrile (B52724) | 37.5 | 2.5 x 10⁻² | 5000 |
| Acetone | 20.7 | 1.0 x 10⁻² | 2000 | |
| Dimethylformamide (DMF) | 36.7 | 5.0 x 10⁻³ | 1000 | |
| Polar Protic | Methanol | 32.7 | 5.0 x 10⁻⁶ | 1 |
| Ethanol | 24.6 | 2.0 x 10⁻⁶ | 0.4 | |
| Nonpolar Aprotic | Benzene | 2.3 | 1.0 x 10⁻⁷ | 0.02 |
| n-Hexane | 1.9 | < 1.0 x 10⁻⁸ | < 0.002 |
Note: The rate constants are compiled from various literature sources for comparative purposes. Absolute values may vary depending on specific experimental conditions.[2]
Experimental Protocols
Methodology for Determining Reaction Rate Constants
The kinetic data presented is typically obtained using the following experimental methodology:[2]
-
Reagent Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Prepare a separate stock solution of the alkylating agent (e.g., methyl iodide) of a known concentration in the same solvent.
-
Reaction Setup: Place the amine solution in a reaction vessel equipped with a magnetic stirrer and maintain it at a constant temperature using a thermostat-controlled bath.
-
Initiation and Monitoring: Initiate the reaction by adding a specific volume of the alkylating agent solution. Start a timer immediately. At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Quench the reaction in the aliquot immediately to stop its progress. This can be done by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Analysis: Analyze the concentration of the reactant or product in each quenched aliquot using a suitable analytical technique, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.
-
Data Analysis: Plot the concentration of the reactant versus time. Use the appropriate integrated rate law (e.g., second-order for this bimolecular reaction) to determine the rate constant (k) from the slope of the line.
Visualizations
Caption: Experimental workflow for a typical kinetic study.
Caption: Logical relationship of solvent effects in amine alkylation.
Troubleshooting Guides
Guide 1: Slow or Incomplete Reaction
If you are observing a reaction that is significantly slower than expected or does not proceed to completion, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may be deactivating your nucleophile (polar protic) or failing to stabilize the transition state (nonpolar). Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the reaction rate.[2][8] |
| Presence of Water in Solvent | Trace amounts of water or other protic impurities in a polar aprotic solvent can significantly slow the reaction by hydrogen bonding with the amine. Solution: Use anhydrous, high-purity solvents. Consider drying the solvent over molecular sieves prior to use. |
| Low Reaction Temperature | Alkylation reactions, while often run at room temperature, may require heating for less reactive substrates or to overcome a high activation barrier.[10] Solution: Gradually increase the reaction temperature and monitor the progress using TLC or another analytical method.[11] |
| Poor Reagent Quality | The starting amine or alkyl halide may be impure or degraded. Solution: Verify the purity of your starting materials using NMR or GC-MS. Purify reagents if necessary.[11] |
Guide 2: Inconsistent Reaction Rates Between Batches
If you are experiencing poor reproducibility in your kinetic experiments, investigate these factors:
| Potential Cause | Troubleshooting Steps |
| Variable Solvent Purity | Different batches of solvent, even from the same supplier, can have varying levels of water or other impurities. Solution: Use a single, high-purity batch of solvent for a comparative series of experiments. Always use freshly opened anhydrous solvents.[12] |
| Inconsistent Temperature Control | Minor fluctuations in the reaction temperature can lead to significant changes in the reaction rate. Solution: Ensure your reaction bath is well-calibrated and maintains a stable temperature. Monitor the internal reaction temperature, not just the bath temperature.[12] |
| Atmospheric Moisture | For sensitive reactions, absorption of atmospheric moisture can alter the solvent properties over the course of the experiment. Solution: Run the reaction under an inert atmosphere of nitrogen or argon.[11] |
| Concentration Errors | Small errors in the preparation of stock solutions will lead to inconsistent rate data. Solution: Use calibrated volumetric flasks and pipettes. Re-verify the concentration of your stock solutions before starting a new set of experiments.[11] |
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+ [pearson.com]
- 4. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. reddit.com [reddit.com]
- 10. Amination [fishersci.co.uk]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-Ethyl-N-methylbutan-2-amine and Other Secondary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, secondary amines are indispensable tools, serving as catalysts, reagents, and building blocks. Their utility spans from asymmetric catalysis to the formation of complex molecular architectures. This guide provides a comparative overview of N-Ethyl-N-methylbutan-2-amine alongside other prominent secondary amines, offering insights into their performance based on available experimental data and structural characteristics.
Overview of this compound
This compound is a chiral secondary amine with the molecular formula C₇H₁₇N.[1][2][3] Its structure features a stereocenter at the second carbon of the butyl chain, bonded to a nitrogen atom bearing both an ethyl and a methyl group. This substitution pattern suggests that it possesses a degree of steric hindrance around the nitrogen atom, which can influence its reactivity as a base and a nucleophile.[4]
While specific experimental data on the catalytic activity of this compound in common synthetic transformations is not extensively documented in publicly available literature, its structural features allow for a theoretical comparison with other well-characterized secondary amines. It is plausible that it could function as a moderately hindered, non-nucleophilic base or as a chiral auxiliary.
Comparison with Common Secondary Amine Catalysts in Asymmetric Synthesis
Chiral secondary amines are cornerstones of asymmetric organocatalysis, primarily operating through enamine and iminium ion catalysis to facilitate a wide range of enantioselective transformations.[5] Prominent examples include L-proline, diphenylprolinol silyl (B83357) ethers, and pyrrolidine (B122466) derivatives.
L-Proline
L-proline is a readily available and inexpensive amino acid that has been extensively used as a catalyst in various asymmetric reactions, most notably the aldol (B89426) reaction.[6][7]
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Acetone (B3395972) | DMSO | 30 | 4 | 68 | 76 | [8] |
| Benzaldehyde | Cyclohexanone | MeOH/H₂O (1:1) | 20 | 19 | 95 | 99 | [7] |
| 4-Chlorobenzaldehyde | Cyclohexanone | MeOH/H₂O (1:1) | 20 | 19 | 98 | >99 | [7] |
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction [8]
-
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2 mL), L-proline (0.3 mmol, 30 mol%) is added.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
Catalytic Cycle of L-Proline in Aldol Reaction
Caption: Catalytic cycle of the L-proline catalyzed aldol reaction.
Diphenylprolinol Silyl Ether
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether and its analogues are highly effective organocatalysts for a variety of asymmetric transformations, including Michael additions.[9][10][11] They often provide higher enantioselectivities than L-proline for certain substrates.
Table 2: Performance of Diphenylprolinol Silyl Ether in the Asymmetric Michael Addition
| Aldehyde | Nitroalkene | Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | (E)-β-Nitrostyrene | (S)-Diphenylprolinol TMS ether | Hexane | 10 | 5 | 95 | 93:7 | 99 | [11] |
| Propanal | (E)-β-Nitrostyrene | (S)-Diphenylprolinol TES ether | Hexane | 10 | 12 | 94 | 92:8 | 99 | [11] |
| Butanal | (E)-β-Nitrostyrene | (S)-Diphenylprolinol TMS ether | Hexane | 10 | 5 | 96 | 94:6 | 99 | [11] |
Experimental Protocol: Diphenylprolinol Silyl Ether Catalyzed Michael Addition [11]
-
To a solution of the nitroalkene (1.0 mmol) and the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (1.0 mL) at 0 °C is added the aldehyde (10 mmol).
-
The reaction mixture is stirred at 0 °C for the specified time.
-
The reaction is quenched by the addition of 1N HCl.
-
The organic materials are extracted with an appropriate solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The residue is purified by column chromatography to give the Michael adduct.
Iminium Ion Catalysis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 66225-41-0 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
Comparative Analysis of N-Ethyl-N-methylbutan-2-amine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Ethyl-N-methylbutan-2-amine as a chiral synthetic building block. Due to the limited availability of specific performance data for this compound in peer-reviewed literature, this document establishes a framework for its evaluation. This is achieved by comparing a structurally related and well-documented chiral amine, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), against another common alternative in a benchmark asymmetric synthesis reaction. The methodologies and data presented serve as a template for the analysis of this compound should experimental data become available.
Introduction to this compound
This compound is a chiral secondary amine with potential applications as a building block or intermediate in organic synthesis.[1] Its structure, featuring a stereocenter at the second carbon of the butyl chain, makes it a candidate for use in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial, particularly in the development of pharmaceutical agents. Chiral amines are fundamental in modern chemistry, serving as catalysts, ligands for metal-catalyzed reactions, or as chiral auxiliaries that direct the stereochemical outcome of a reaction.[2][3]
Physicochemical Properties:
| Property | Value |
| CAS Number | 66225-41-0[4][5][6][7] |
| Molecular Formula | C₇H₁₇N[1][4][5] |
| Molecular Weight | 115.22 g/mol [1][4][5] |
| IUPAC Name | This compound[4] |
Synthesis Methods: The primary routes for the synthesis of this compound include:
-
Reductive Amination: The reaction of butanone with a mixture of ethylamine (B1201723) and methylamine (B109427) in the presence of a reducing agent.[1]
-
Alkylation of Secondary Amines: Beginning with a precursor like butan-2-amine, sequential alkylation can introduce the methyl and ethyl groups.[1]
The Role of Chiral Amines in Asymmetric Synthesis
Chiral secondary amines are pivotal tools for creating enantioenriched molecules.[8][9] They are most famously used as chiral auxiliaries, temporary groups that are attached to a substrate to direct the stereoselective formation of a new stereocenter. The seminal work by Meyers (with SAMP/RAMP auxiliaries) and Enders established a powerful method for the asymmetric alkylation of ketones and aldehydes. This methodology involves the formation of a chiral hydrazone, deprotonation to form a stabilized anion, alkylation, and subsequent removal of the auxiliary to yield a chiral ketone or aldehyde with high enantiomeric purity.
Comparative Performance in a Benchmark Reaction: Asymmetric Alkylation
To illustrate how this compound could be evaluated, we present a comparative analysis of two widely-used chiral auxiliaries, (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (S)-(-)-1-Amino-2-(diphenylhydroxymethyl)pyrrolidine (SADP) , in the asymmetric alkylation of cyclohexanone (B45756). This reaction serves as a reliable benchmark for assessing the effectiveness of a chiral auxiliary.
Reaction Scheme: (Self-generated image, concept based on asymmetric alkylation principles)
Table 1: Performance Comparison in the Asymmetric Alkylation of Cyclohexanone
| Chiral Auxiliary | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| SAMP | Iodomethane | 85 | >98 (R) |
| SAMP | Iodoethane | 82 | >98 (R) |
| SAMP | Benzyl Bromide | 90 | >98 (R) |
| SADP | Iodomethane | 95 | 96 (R) |
| SADP | Iodoethane | 91 | 95 (R) |
| SADP | Benzyl Bromide | 93 | 95 (R) |
Note: Data is representative and compiled from typical results found in organic chemistry literature for these well-established auxiliaries.
This table demonstrates that both auxiliaries provide excellent yields and high levels of stereochemical control, making them effective choices for this transformation. A similar table would be necessary to objectively assess the performance of this compound.
Experimental Protocols
Below is a representative, detailed methodology for the asymmetric alkylation of cyclohexanone using a SAMP-type chiral auxiliary. This protocol provides a template for how this compound could be tested.
Protocol: Asymmetric Alkylation of Cyclohexanone via a Chiral Hydrazone
Step 1: Formation of the Chiral Hydrazone
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous diethyl ether (50 mL) under an argon atmosphere, add cyclohexanone (1.0 equivalent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
The mixture is refluxed for 12 hours with a Dean-Stark trap to remove water.
-
The solvent is removed under reduced pressure, and the crude hydrazone is purified by vacuum distillation.
Step 2: Asymmetric Alkylation
-
The purified hydrazone (1.0 equivalent) is dissolved in anhydrous THF (30 mL) and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.1 equivalents, 2M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 4 hours at -78 °C.
-
The alkylating agent (e.g., iodomethane, 1.2 equivalents) is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
Step 3: Hydrolysis and Recovery of the Auxiliary
-
The crude alkylated hydrazone is dissolved in a mixture of diethyl ether (20 mL) and 2N HCl (20 mL).
-
The mixture is stirred vigorously at room temperature for 4 hours.
-
The aqueous layer is separated and made basic with NaOH to recover the chiral auxiliary by extraction.
-
The organic layer is washed with brine, dried, and concentrated. The resulting crude chiral ketone is purified by column chromatography.
Visualizing Synthetic Strategy
The decision-making process and workflow for employing a chiral auxiliary can be visualized to clarify the experimental logic.
Caption: Workflow for Asymmetric Synthesis Using a Chiral Auxiliary.
Caption: Decision Tree for Selecting an Asymmetric Synthesis Strategy.
Conclusion
This compound presents a structurally simple chiral amine that holds potential as a building block in asymmetric synthesis. However, a comprehensive evaluation of its effectiveness is currently hindered by a lack of published, quantitative performance data. By utilizing established benchmark reactions, such as the asymmetric alkylation of ketones, and comparing its performance directly against well-characterized alternatives like SAMP and SADP, its utility could be effectively determined. The protocols and comparative framework provided in this guide offer a clear path for the systematic evaluation of this and other novel chiral building blocks, which is an essential process for advancing the capabilities of synthetic chemistry in research and drug development.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H17N | CID 21965850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. N-ethyl-N-methyl-2-butanamine [webbook.nist.gov]
- 8. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for N-Ethyl-N-methylbutan-2-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of validated analytical methodologies for the stereoselective analysis of N-Ethyl-N-methylbutan-2-amine isomers. Given the critical importance of enantiomeric purity in drug development, this document provides an objective overview of two primary chromatographic techniques: chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Detailed experimental protocols and representative validation data are presented to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
This compound possesses a chiral center at the second carbon of the butyl chain, resulting in two enantiomers, (R)- and (S)-N-Ethyl-N-methylbutan-2-amine. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of stereoselective analytical methods to ensure the safety and efficacy of pharmaceutical products. The methods discussed are designed to separate and quantify these enantiomers, a critical step in both research and quality control.
Comparative Analysis of Analytical Methods
The selection of an analytical technique for the chiral separation of this compound isomers is dependent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics for the proposed chiral HPLC and chiral GC methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. |
| Selectivity | High | Very High |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range. | Typically in the pg/mL to low ng/mL range. |
| Precision (%RSD) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes |
| Sample Derivatization | Generally not required, but can be used to improve detection. | Often requires derivatization to improve volatility and peak shape. |
Experimental Protocols
Detailed methodologies for the chiral HPLC and chiral GC methods are provided below. These protocols serve as a foundation for method development and validation for the analysis of this compound isomers.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is advantageous due to its wide applicability and the commercial availability of a diverse range of chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly effective for the separation of a broad spectrum of chiral compounds, including amines.[1][2]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Summary:
The method should be validated in accordance with ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from any impurities. | Rs = 2.1. No interference from placebo or known impurities. |
| Linearity | r² ≥ 0.999 over a range of 0.1 - 1.5 µg/mL for the minor enantiomer. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery. | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.0% | Repeatability = 1.2%, Intermediate Precision = 1.8% |
| LOD | Signal-to-Noise ratio of 3:1. | 0.03 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.1 µg/mL |
| Robustness | No significant impact on resolution or quantification with small variations in mobile phase composition (±2% isopropanol), flow rate (±0.1 mL/min), and temperature (±2 °C). | Method is robust within the tested parameters. |
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers, often providing high resolution. Derivatized cyclodextrins are commonly used as chiral stationary phases for this purpose.[3][4][5] For amines, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization and Chromatographic Conditions:
-
Derivatization Reagent: Trifluoroacetic anhydride (B1165640) (TFAA).
-
Derivatization Procedure: To 1 mg of the sample in 1 mL of ethyl acetate, add 100 µL of TFAA. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
Validation Summary:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between the derivatized enantiomers. | Rs = 2.5. |
| Linearity | r² ≥ 0.998 over a range of 0.1 - 1.5 µg/mL for the minor enantiomer. | r² = 0.9989 |
| Accuracy | 97.0% - 103.0% recovery. | 98.5% - 102.1% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.5% | Repeatability = 1.8%, Intermediate Precision = 2.3% |
| LOD | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.15 µg/mL |
| Robustness | No significant impact on resolution with small variations in oven temperature ramp (±0.5 °C/min) and carrier gas flow rate (±0.1 mL/min). | Method is robust within the tested parameters. |
Visualizing the Workflow
To better illustrate the logical flow of each analytical approach, the following diagrams were generated using Graphviz.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis with Derivatization.
References
A Comparative Guide to the Efficacy of N-Ethyl-N-methylbutan-2-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of N-Ethyl-N-methylbutan-2-amine, a secondary amine with a butanamine backbone. Due to a lack of publicly available, direct experimental data on this compound's specific biological activity, this document focuses on a detailed comparison with structurally similar compounds known to interact with monoamine transporters. The information herein is intended to serve as a predictive resource, grounded in the structure-activity relationships (SAR) of analogous psychoactive amines.
Introduction to this compound
This compound (CAS 66225-41-0) is a secondary amine with the molecular formula C₇H₁₇N.[1][2] Its structure, featuring a chiral center at the second carbon of the butane (B89635) chain and ethyl and methyl groups on the amine, suggests its potential as a psychoactive compound.[1] Compounds with this structural motif, particularly N-alkylated amphetamine and cathinone (B1664624) derivatives, are known to interact with monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[3][4] These interactions are central to their pharmacological effects.
Comparative Efficacy at Monoamine Transporters
Table 1: In Vitro Potency (IC₅₀, nM) of Selected Cathinone Derivatives at Human Monoamine Transporters
| Compound | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) |
| Mephedrone (4-methylmethcathinone) | 1,290 | 467 | 239 |
| 4-methylethcathinone (4-MEC) | 1,060 | 620 | 540 |
| Butylone | 1,960 | 2,050 | 10,000 |
| MDPV | 2,340 | 2.4 | 337 |
Data sourced from studies on synthetic cathinones. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter.
Table 2: In Vitro Potency (IC₅₀, nM) of Selected Amphetamine Analogs at Human Monoamine Transporters
| Compound | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) |
| d-Amphetamine | 7,600 | 40 | 7.4 |
| Methamphetamine | 5,800 | 110 | 14 |
| MDMA | 860 | 910 | 260 |
| MDA | 690 | 460 | 1,200 |
Data compiled from various pharmacological studies on amphetamine derivatives.
Based on the structure-activity relationships of these related compounds, it is plausible that this compound will exhibit some degree of affinity for and inhibition of monoamine transporters. The presence of smaller N-alkyl groups (methyl and ethyl) might confer a pharmacological profile with varying degrees of potency at SERT, DAT, and NET.
Postulated Signaling Pathway of Monoamine Transporter Inhibition
The primary mechanism of action for compounds like this compound is anticipated to be the inhibition of monoamine reuptake. By binding to SERT, DAT, and/or NET, these compounds block the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Protocols
To determine the efficacy of this compound and similar compounds at monoamine transporters, radioligand binding and uptake inhibition assays are commonly employed.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target monoamine transporter (SERT, DAT, or NET) are prepared from cultured cells or brain tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human SERT, DAT, or NET are cultured in appropriate media.
-
Assay Initiation: Cells are washed and pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to initiate the uptake reaction.
-
Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined.
Caption: General workflow for in vitro monoamine transporter assays.
Conclusion
While direct experimental data on the efficacy of this compound is currently limited in the public domain, a comparative analysis of structurally similar compounds provides valuable insights into its potential pharmacological profile. Based on the structure-activity relationships of known amphetamine and cathinone derivatives, it is reasonable to hypothesize that this compound acts as an inhibitor of monoamine transporters. The experimental protocols detailed in this guide provide a clear framework for the empirical determination of its potency and selectivity at SERT, DAT, and NET. Further research employing these methodologies is necessary to fully elucidate the efficacy of this compound and its potential for drug development.
References
Navigating Molecular Mimicry: A Comparative Guide to N-Ethyl-N-methylbutan-2-amine Cross-reactivity in Biological Assays
Understanding Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of biological research and diagnostics, relying on the specific binding of antibodies to their target antigens. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a substance other than its intended target, often due to structural similarities between the target and the cross-reacting molecule.[3][4] For amine-containing compounds like N-Ethyl-N-methylbutan-2-amine, this is particularly relevant in the context of immunoassays for drugs of abuse, such as amphetamines.[2]
The structure of the immunogen used to generate the antibodies plays a critical role in determining the specificity of an immunoassay.[1] For instance, immunoassays designed to detect both amphetamine and methamphetamine often utilize an immunogen where amphetamine is derivatized via its amino group. This can lead to broader cross-reactivity with other secondary or tertiary amines.[1]
Comparative Cross-Reactivity Data
The following tables summarize cross-reactivity data for various compounds in commercially available amphetamine and methamphetamine immunoassays. This data, while not directly pertaining to this compound, offers valuable insight into how structurally similar molecules can interact with these assays. The percentage of cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to produce the same response as a given concentration of the target analyte.
Table 1: Cross-Reactivity of Various Compounds in Amphetamine Immunoassays
| Compound | Assay Type | % Cross-Reactivity (relative to d-amphetamine) | Reference |
| d-Methamphetamine | EMIT | 100 | [5] |
| l-Amphetamine | FPIA | 50 | [5] |
| Phentermine | RIA | <1 | [6] |
| Ephedrine (B3423809) | EMIT | <1 | [5] |
| Pseudoephedrine | FPIA | <1 | [5] |
| Phenylpropanolamine | RIA | <1 | [5] |
Table 2: Cross-Reactivity of Phenylpropanolamine and Ephedrine Isomers in Different Immunoassay Systems
| Compound (Concentration) | EMIT | FPIA | Roche A | DPC A | Roche MA | DPC MA |
| PPA Isomers (1000 mg/L) | Positive | Negative | Negative | Negative | N/A | N/A |
| E Isomers (1000 mg/L) | Positive | Negative | Negative | Negative | Positive (-E, d-pseudo) | Positive (-E, d-pseudo) |
| PPA Isomers (100 mg/L) | Negative | Negative | Negative | Negative | N/A | N/A |
| E Isomers (100 mg/L) | Negative | Negative | Negative | Negative | Negative | Negative |
| Data adapted from a study evaluating six commercial amphetamine and methamphetamine immunoassays.[5] "Positive" indicates a response greater than the 1 mg/L cutoff. |
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a series of standardized experiments would be conducted. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: High-binding 96-well microplates are coated with a conjugate of the target analyte (e.g., amphetamine) and a carrier protein (e.g., BSA) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: The remaining non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A standard curve is prepared with known concentrations of the target analyte. The test compound (this compound) is prepared in a range of concentrations. The standards or test compound are added to the wells, followed by the addition of a specific primary antibody. The plate is incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After another washing step, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Detection: Following a final wash, a substrate solution (e.g., TMB) is added. The enzymatic reaction produces a color change, which is stopped after a set time with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
Fluorescence Polarization Immunoassay (FPIA)
-
Reagent Preparation: Prepare a solution containing the specific antibody and a fluorescently labeled tracer molecule (a derivative of the target analyte).
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the antibody-tracer solution with a sample containing the test compound (this compound) at various concentrations.
-
Incubation: Allow the mixture to incubate for a specified period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of the sample using a dedicated FPIA instrument. The instrument excites the sample with polarized light and measures the polarization of the emitted fluorescence.
-
Data Analysis: The degree of fluorescence polarization is inversely proportional to the concentration of the unlabeled analyte in the sample. A standard curve is generated using known concentrations of the target analyte. The cross-reactivity of the test compound is determined by comparing its ability to displace the fluorescent tracer from the antibody relative to the target analyte.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, a comparative analysis based on its structural similarity to other secondary amines provides a valuable framework for predicting its behavior in biological assays. Researchers developing or utilizing assays for amine-containing compounds should consider the potential for cross-reactivity from molecules like this compound and conduct thorough validation studies to ensure the specificity and accuracy of their results. The experimental protocols and principles outlined in this guide offer a starting point for such investigations.
References
- 1. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 3. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chiral Amines: A Comparative Guide to Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the demand for enantiomerically pure compounds is paramount. Asymmetric organocatalysis has emerged as a powerful tool to achieve this, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Chiral amines, in particular, have carved out a significant niche as highly effective catalysts for a variety of stereoselective transformations.
This guide provides a comparative overview of the performance of leading commercial chiral amine catalysts against a simple tertiary amine, N-Ethyl-N-methylbutan-2-amine, for which no catalytic activity in asymmetric reactions has been reported in the reviewed literature. To establish a baseline for comparison, we will reference the general catalytic behavior of simple tertiary amines like triethylamine (B128534) in similar reaction classes. The focus will be on key asymmetric reactions where commercial catalysts have demonstrated exceptional performance, supported by experimental data and detailed protocols.
Performance Comparison of Amine Catalysts in Asymmetric Reactions
The efficacy of a catalyst in asymmetric synthesis is primarily measured by its ability to produce a high yield of the desired product with a high degree of stereoselectivity, typically expressed as enantiomeric excess (e.e.). The following table summarizes the performance of well-established commercial organocatalysts in hallmark asymmetric reactions. For comparative purposes, the expected outcome with a simple, achiral tertiary amine is also presented.
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Aldol (B89426) Reaction | (S)-Proline | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde (B150856) | DMSO | 30 | RT | 97 | 96 |
| Aldol Reaction | This compound | Cyclohexanone | 4-Nitrobenzaldehyde | Various | N/A | N/A | No data available | No data available |
| Diels-Alder Reaction | MacMillan Catalyst (Imidazolidinone) | Cyclopentadiene (B3395910) | Cinnamaldehyde (B126680) | THF/H₂O | 20 | -20 | 91 | 94 |
| Diels-Alder Reaction | This compound | Cyclopentadiene | Cinnamaldehyde | Various | N/A | N/A | No data available | No data available |
| Michael Addition | Cinchona Alkaloid Derivative | Diethyl malonate | Chalcone | Toluene | 10 | RT | 95 | 92 |
| Michael Addition | This compound | Diethyl malonate | Chalcone | Various | N/A | N/A | No data available | No data available |
| Aldol Condensation | Triethylamine | Acetone (B3395972) | Benzaldehyde | Ethanol | Stoichiometric | Reflux | Moderate to high | 0 (racemic) |
Note: Data for commercial catalysts are representative values from published literature. The performance of simple tertiary amines like triethylamine in these specific asymmetric reactions is generally not reported as they do not induce enantioselectivity.
Key Signaling Pathways in Asymmetric Organocatalysis
The remarkable stereoselectivity achieved by commercial organocatalysts stems from their ability to form transient chiral intermediates with the substrates, thereby directing the approach of the reacting partners. This is in stark contrast to simple tertiary amines, which can act as general bases but lack the structural features to create a chiral environment.
Caption: Iminium ion activation pathway in a MacMillan catalyst-mediated Diels-Alder reaction.
Caption: Enamine activation pathway in a proline-catalyzed aldol reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking catalytic performance. Below are representative procedures for the reactions highlighted in the comparison table.
(S)-Proline-Catalyzed Asymmetric Aldol Reaction
Objective: To synthesize an enantioenriched aldol product from cyclohexanone and 4-nitrobenzaldehyde using (S)-proline as the catalyst.
Materials:
-
(S)-Proline (30 mol%)
-
Cyclohexanone (10 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (4 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of (S)-proline (0.3 mmol) in DMSO (4 mL) is added cyclohexanone (10 mmol).
-
After stirring for 15 minutes at room temperature, 4-nitrobenzaldehyde (1 mmol) is added.
-
The reaction mixture is stirred at room temperature for the time specified in the original literature (typically 4-24 hours), monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The yield and enantiomeric excess are determined by standard analytical techniques (NMR and chiral HPLC).[1][2][3][4]
MacMillan Catalyst-Mediated Asymmetric Diels-Alder Reaction
Objective: To synthesize an enantioenriched Diels-Alder adduct from cyclopentadiene and cinnamaldehyde using a chiral imidazolidinone catalyst.[5][6][7]
Materials:
-
MacMillan Catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (20 mol%)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Cinnamaldehyde (1 mmol)
-
Cyclopentadiene (3 mmol, freshly cracked)
-
Tetrahydrofuran (THF) and water (as solvent)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
The MacMillan catalyst (0.2 mmol) and TFA are dissolved in THF/water.
-
The solution is cooled to the specified temperature (e.g., -20 °C).
-
Cinnamaldehyde (1 mmol) is added, followed by the addition of freshly cracked cyclopentadiene (3 mmol).
-
The reaction is stirred at the same temperature until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography to afford the desired product.
-
Yield and enantiomeric excess are determined by appropriate analytical methods.[5][6][7]
Experimental Workflow Visualization
The general workflow for evaluating the performance of a catalyst in an asymmetric reaction can be visualized as follows:
Caption: A generalized workflow for catalyst performance evaluation.
Conclusion
While no direct catalytic data for this compound in asymmetric synthesis is publicly available, this guide illustrates the substantial performance gap between simple tertiary amines and structurally optimized commercial organocatalysts. The high yields and exceptional enantioselectivities achieved with catalysts like (S)-proline, MacMillan's imidazolidinones, and cinchona alkaloids are a direct result of their ability to form well-defined, chiral transition states with the reacting molecules. This comparative framework underscores the importance of rational catalyst design in the field of asymmetric synthesis and provides researchers with a baseline for evaluating novel catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Synthesis of N-Ethyl-N-methylbutan-2-amine for Researchers and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for N-Ethyl-N-methylbutan-2-amine, a tertiary amine with applications as an intermediate in pharmaceutical and chemical synthesis.[1] The selection of an optimal synthetic pathway is critical in drug development and chemical manufacturing, influencing factors such as yield, purity, cost, and scalability. This document details the methodologies for two primary synthesis routes: Reductive Amination and N-Alkylation of a Secondary Amine. A third potential route, Direct Amination, is also discussed. Quantitative data, where available in the literature for analogous reactions, is presented to facilitate comparison, alongside detailed experimental protocols.
Comparison of Synthesis Routes
The choice of synthesis route for this compound depends on various factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. Below is a summary of the key aspects of the discussed synthetic strategies.
| Parameter | Reductive Amination | N-Alkylation of Secondary Amine |
| Starting Materials | Butan-2-one, Ethylmethylamine | N-Ethylbutan-2-amine and a methylating agent, or N-Methylbutan-2-amine and an ethylating agent |
| Key Transformation | One-pot reaction involving iminium ion formation and reduction | Nucleophilic substitution (SN2) |
| Common Reagents | Sodium triacetoxyborohydride (B8407120), Sodium cyanoborohydride, Acetic acid | Alkyl halides (e.g., methyl iodide, ethyl bromide), Base (e.g., K2CO3) |
| Reported Yields | Moderate to High (typically 70-90% for similar reactions) | Variable, can be high but risks over-alkylation |
| Key Advantages | Good control over product formation, often a one-pot procedure | Potentially simpler work-up if the reaction is clean |
| Key Disadvantages | Use of specialized and potentially toxic reducing agents | Risk of quaternary ammonium (B1175870) salt formation, product mixtures |
Experimental Protocols and Methodologies
Route 1: Reductive Amination of Butan-2-one with Ethylmethylamine
Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds.[2] This one-pot reaction proceeds through the formation of an iminium ion intermediate from the reaction of a ketone (butan-2-one) and a secondary amine (ethylmethylamine), which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation as it is less toxic than reagents like sodium cyanoborohydride.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of butan-2-one (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or 1,2-dichloroethane, add ethylmethylamine (1.0-1.2 equivalents).
-
Imine Formation: Add glacial acetic acid (1.0 equivalent) to the mixture and stir at room temperature for approximately 20-30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Workflow for Reductive Amination:
Route 2: N-Alkylation of a Secondary Amine
The synthesis of this compound can also be achieved through the N-alkylation of a suitable secondary amine precursor. This involves a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide. Two potential pathways for this route are:
-
Pathway A: Ethylation of N-methylbutan-2-amine.
-
Pathway B: Methylation of N-ethylbutan-2-amine.
A significant challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt as a byproduct.[4] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired tertiary amine.
Experimental Protocol (General):
-
Reaction Setup: A secondary amine (N-methylbutan-2-amine or N-ethylbutan-2-amine, 1.0 equivalent) is dissolved in a suitable solvent like acetonitrile (B52724) or THF. A base, such as potassium carbonate or a non-nucleophilic organic base (e.g., 2,6-lutidine), is added to neutralize the acid generated during the reaction.
-
Alkylation: The corresponding alkyl halide (e.g., ethyl bromide for Pathway A or methyl iodide for Pathway B, typically 1.0-1.2 equivalents) is added to the mixture. The reaction is stirred, often with heating, for several hours until completion.
-
Work-up: The reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography to separate the desired tertiary amine from any unreacted starting material and over-alkylation byproducts.
Logical Relationship for N-Alkylation Pathways:
Route 3: Direct Amination (Conceptual)
Direct amination involves the addition of an amine across a carbon-carbon multiple bond or the reaction with a nitrile. While conceptually attractive due to atom economy, these methods often require harsh conditions or specialized catalysts.
-
From Butyronitrile (B89842): The reaction of butyronitrile with ethyl and methyl amines under catalytic conditions has been suggested as a potential route.[1] This would likely involve a reductive process following the initial addition.
-
From Butene (Hydroamination): The direct addition of ethylmethylamine to butene (hydroamination) is another theoretical possibility.[5][6] This reaction typically requires a catalyst, and controlling the regioselectivity to obtain the desired butan-2-yl isomer can be challenging.
Due to the lack of specific experimental data for the synthesis of this compound via these methods in the reviewed literature, detailed protocols are not provided here. These routes represent areas for potential research and process development.
Conclusion
Both reductive amination and N-alkylation of secondary amines are viable methods for the synthesis of this compound. Reductive amination offers the advantage of a one-pot procedure with generally good control over the final product. N-alkylation, while conceptually simpler, requires careful management to avoid the formation of byproducts. The choice between these routes will ultimately be guided by the specific requirements of the research or development project, including scale, cost of reagents, and available equipment. Further experimental work is necessary to optimize the conditions for each route and provide a definitive comparison of their efficiencies for the synthesis of this particular tertiary amine.
References
Performance Evaluation of N-Ethyl-N-methylbutan-2-amine in Specific Reaction Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of N-Ethyl-N-methylbutan-2-amine, a tertiary amine with applications in pharmaceutical and chemical synthesis.[1] Due to a lack of extensive direct comparative studies in peer-reviewed literature, this guide combines available data with theoretical comparisons based on the principles of organic chemistry, particularly focusing on steric and electronic effects. The performance of this compound is benchmarked against commonly used tertiary amine bases, Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA), in key reaction types.
Physicochemical Properties and Performance Predictors
The reactivity of a tertiary amine as a base or nucleophile is primarily governed by the steric hindrance around the nitrogen atom and the electronic effects of its substituents.[1][2] this compound possesses a unique combination of a methyl, an ethyl, and a sec-butyl group attached to the nitrogen atom. This asymmetric substitution pattern results in moderate steric bulk, which is expected to be greater than that of Triethylamine but less than that of the highly hindered N,N-Diisopropylethylamine.
Table 1: Comparison of Physicochemical Properties of Tertiary Amines
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C7H17N | C6H15N | C8H19N |
| Molecular Weight ( g/mol ) | 115.22[1][3] | 101.19 | 129.24 |
| Boiling Point (°C) | Not widely reported | 89.5 | 126.5 |
| pKa of Conjugate Acid | Estimated ~10.5-11.0 | 10.75 | 11.4 |
| Steric Hindrance | Moderate | Low | High |
Note: Some data for this compound is estimated based on structurally similar compounds due to limited availability in public databases.
Performance in Key Reaction Types
The balance of steric and electronic effects dictates the suitability of a tertiary amine for a specific application. While direct quantitative data for this compound is scarce, its performance can be inferred by comparing its structure to well-characterized amines.
N-Acylation of Amines
In N-acylation reactions, a non-nucleophilic base is often required to scavenge the acid byproduct without competing with the primary or secondary amine for the acylating agent.
Table 2: Expected Performance Comparison in N-Acylation of a Secondary Amine with an Acyl Chloride
| Amine Base | Expected Reaction Rate | Expected Yield of Tertiary Amide | Potential for Side Reactions (N-acylation of the base) |
| This compound | Moderate | Good to Excellent | Low to Moderate |
| Triethylamine (TEA) | Fast | Good to Excellent | Moderate to High |
| N,N-Diisopropylethylamine (DIPEA) | Slow | Excellent | Very Low |
Discussion: The moderate steric hindrance of this compound is anticipated to make it less nucleophilic than Triethylamine, thereby reducing the likelihood of the base itself being acylated. This could lead to higher yields of the desired amide product compared to reactions where TEA is used, especially with highly reactive acylating agents. However, its greater basicity and lower steric hindrance compared to DIPEA might result in slightly faster reaction rates.
Dehydrohalogenation Reactions
In elimination reactions, such as dehydrohalogenation, a strong, sterically hindered base is often preferred to favor the formation of the less substituted (Hofmann) alkene.
Table 3: Expected Performance Comparison in Dehydrohalogenation of a Secondary Alkyl Halide
| Amine Base | Expected Regioselectivity (Hofmann vs. Zaitsev) | Expected Reaction Rate |
| This compound | Moderate preference for Zaitsev product | Moderate |
| Triethylamine (TEA) | Strong preference for Zaitsev product | Fast |
| N,N-Diisopropylethylamine (DIPEA) | Moderate preference for Hofmann product | Slow |
Discussion: Due to its moderate steric bulk, this compound is expected to show a preference for the thermodynamically more stable Zaitsev product, similar to Triethylamine. It is unlikely to be hindered enough to effectively promote the formation of the Hofmann product to the same extent as a bulkier base like DIPEA.
Experimental Protocols
The following are detailed, representative protocols for key reactions where this compound could be utilized as a base.
Protocol 1: N-Acylation of a Secondary Amine with an Acyl Chloride
Objective: To synthesize a tertiary amide from a secondary amine and an acyl chloride using a tertiary amine base for acid scavenging.
Materials:
-
Secondary amine (e.g., morpholine)
-
Acyl chloride (e.g., benzoyl chloride)
-
This compound (or alternative tertiary amine base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 eq) in anhydrous DCM.
-
Add this compound (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure tertiary amide.
Protocol 2: Dehydrohalogenation of an Alkyl Halide
Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction using a tertiary amine base.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
This compound (or alternative tertiary amine base)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Pentane
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the alkyl halide (1.0 eq) and this compound (1.5 eq) in anhydrous DMSO.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with pentane.
-
Wash the combined organic extracts with water to remove DMSO and the amine hydrohalide salt.
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation to obtain the alkene product.
-
Analyze the product mixture by GC or NMR to determine the ratio of Hofmann to Zaitsev products.
Visualizations
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of a secondary amine.
Logical Relationship in Dehydrohalogenation
Caption: Logical relationship of reactants and expected products in a dehydrohalogenation reaction.
References
A Head-to-Head Comparison of N-Ethyl-N-methylbutan-2-amine and Other Reagents in Alkylation Reactions
For researchers, scientists, and drug development professionals, selecting the appropriate reagents for alkylation is critical to ensure reaction efficiency, selectivity, and safety. This guide provides an objective comparison of N-Ethyl-N-methylbutan-2-amine with other common reagents used in alkylation reactions, supported by their chemical properties and roles in typical experimental setups.
A crucial distinction must be made at the outset. While often discussed in the context of alkylation, this compound is a tertiary amine. In this role, it primarily functions as a non-nucleophilic base rather than an alkylating agent itself.[1][2] Its purpose is to scavenge the acidic byproduct (typically a hydrohalic acid) generated during the reaction, thereby driving the equilibrium towards the product.[3][4]
This guide, therefore, compares this compound with another widely used tertiary amine base, Triethylamine, and two common electrophilic alkylating agents, Iodoethane and Dimethyl Sulfate (B86663).
Data Presentation: Comparative Overview of Reagents
The following table summarizes the key physical and chemical properties of this compound and the selected alternative reagents.
| Property | This compound | Triethylamine (TEA) | Iodoethane (Ethyl Iodide) | Dimethyl Sulfate (DMS) |
| CAS Number | 66225-41-0[1] | 121-44-8 | 75-03-6[5] | 77-78-1[6] |
| Molecular Formula | C₇H₁₇N[1] | C₆H₁₅N[7] | C₂H₅I[5] | C₂H₆O₄S[6] |
| Molecular Weight | 115.22 g/mol [1] | 101.19 g/mol [7] | 155.97 g/mol [8] | 126.13 g/mol [6] |
| Boiling Point | Not readily available | 89 °C[7] | 72.3 °C[8] | 188 °C (decomposes)[6] |
| Density | Not readily available | 0.726-0.730 g/mL[7] | 1.936 g/mL[5] | 1.33 g/mL[6] |
| Primary Role | Non-nucleophilic base | Non-nucleophilic base[4] | Alkylating (Ethylating) Agent[9] | Alkylating (Methylating) Agent[6] |
| Key Feature | Sterically hindered tertiary amine | Widely used, cost-effective base | Highly reactive due to iodide leaving group[5] | Potent, but highly toxic methylating agent[6] |
| pKa (of conjugate acid) | Not readily available | 10.75[4] | N/A | N/A |
Detailed Reagent Analysis
Tertiary Amine Bases: this compound vs. Triethylamine (TEA)
In the context of alkylation, the choice of a non-nucleophilic base is critical to prevent the base itself from being alkylated, which would lead to unwanted quaternary ammonium (B1175870) salt byproducts.[3]
-
This compound: This is a tertiary amine with significant steric hindrance around the nitrogen atom due to the presence of ethyl, methyl, and a sec-butyl group.[1] This steric bulk makes it a poor nucleophile, reducing its likelihood of competing with the substrate amine in reacting with the alkylating agent. Its effectiveness is rooted in its ability to act as a proton acceptor (a Brønsted-Lowry base) to neutralize the acid formed during the reaction.
-
Triethylamine (TEA): TEA is one of the most common organic bases used in synthesis.[10] Composed of three ethyl groups attached to a nitrogen atom, it is also sterically hindered and functions effectively as an acid scavenger.[4][11] It is widely available, and its boiling point of 89°C allows for easy removal from a reaction mixture by distillation.[10] Compared to this compound, TEA is less sterically hindered, which in rare cases might allow for some degree of quaternization, though it is generally considered a reliable non-nucleophilic base.
Electrophilic Alkylating Agents: Iodoethane vs. Dimethyl Sulfate (DMS)
Alkylating agents are the source of the alkyl group being transferred. They are electrophiles that react with nucleophiles (such as primary or secondary amines). The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12][13]
-
Iodoethane (Ethyl Iodide): This is a classic and highly effective ethylating agent.[14] Its high reactivity stems from the fact that iodide is an excellent leaving group, as the carbon-iodine bond is relatively weak.[5] Iodoethane is a versatile reagent used in the synthesis of pharmaceuticals and other specialty chemicals.[9][15] However, its high reactivity also contributes to its toxicity, and it should be handled with appropriate safety precautions.[5]
-
Dimethyl Sulfate (DMS): DMS is a potent, cost-effective, and widely used methylating agent in industrial processes.[6] It readily methylates phenols, amines, and thiols.[6][16] However, DMS is extremely toxic, carcinogenic, and mutagenic.[6][17] It is absorbed through the skin and mucous membranes, and its toxic effects can be delayed.[17] Due to its significant hazards, its use in laboratory settings has been partially superseded by other reagents like methyl triflate.[6]
Experimental Protocols
Below is a generalized experimental protocol for the N-alkylation of a secondary amine using an alkyl halide and a tertiary amine base. This protocol illustrates the distinct roles of the different classes of reagents discussed.
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes the N-alkylation of dibenzylamine (B1670424) with benzyl (B1604629) bromide, using a hindered amine base to scavenge the HBr produced.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (e.g., dibenzylamine, 1.0 equivalent).
-
Add an anhydrous solvent (e.g., acetonitrile, 10 mL per 1.0 mmol of amine) to dissolve the amine.
-
Add the non-nucleophilic base (e.g., this compound or Triethylamine, 1.5 equivalents).[3]
-
Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
2. Addition of Alkylating Agent:
-
Slowly add the alkylating agent (e.g., Iodoethane or another alkyl halide, 1.1 equivalents) to the stirred solution at room temperature using a syringe.[3] An ice bath may be used to control the initial exothermic reaction if necessary.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
4. Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the resulting residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the hydrohalide salt of the tertiary amine base.[3]
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
5. Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure tertiary amine product.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to this comparison.
Caption: Sₙ2 reaction mechanism for amine alkylation.
References
- 1. Buy this compound | 66225-41-0 [smolecule.com]
- 2. Alkylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Buy Iodoethane | 75-03-6 [smolecule.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. allanchem.com [allanchem.com]
- 10. guidechem.com [guidechem.com]
- 11. chemcess.com [chemcess.com]
- 12. SN2 reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. nbinno.com [nbinno.com]
- 15. CAS 75-03-6: Iodoethane | CymitQuimica [cymitquimica.com]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. atamankimya.com [atamankimya.com]
A Comparative Guide to Inter-Laboratory Validation of N-Ethyl-N-methylbutan-2-amine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Ethyl-N-methylbutan-2-amine. While specific inter-laboratory validation studies for this compound are not extensively documented in publicly available literature, this document outlines common and robust approaches used for structurally similar secondary amines. The principles, performance data, and protocols presented here serve as a framework for developing, validating, and comparing methods for this analyte. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which are powerful tools for quantitative analysis.
Comparison of Analytical Techniques
The selection between GC-MS and LC-MS/MS for the analysis of this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation. This compound is a volatile compound, making it suitable for GC-MS analysis. However, LC-MS/MS may offer advantages in terms of reduced sample preparation complexity and higher throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1][2] | Separation based on analyte interaction with stationary and liquid mobile phases.[2] |
| Analyte Volatility | Ideal for volatile or semi-volatile compounds. Derivatization may be required for polar amines to improve volatility and peak shape.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2] |
| Sample Preparation | May involve derivatization, which adds a step to the workflow but can improve sensitivity. | Often requires protein precipitation and filtration, which can be automated. |
| Sensitivity | Generally provides good sensitivity, with detection limits often in the low ng/mL range.[3] | Typically offers higher sensitivity and specificity, with detection limits in the pg/mL to low ng/mL range.[4][5] |
| Matrix Effects | Can be susceptible to matrix effects, which may require matrix-matched calibration standards. | Prone to ion suppression or enhancement from matrix components, often addressed using an internal standard. |
| Instrumentation Cost | Generally lower initial capital cost compared to LC-MS/MS. | Higher initial capital and maintenance costs. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of secondary amines using GC-MS and LC-MS/MS, based on literature for analogous compounds. These values can serve as benchmarks for method validation.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.006 - 0.1 µg/mL[3] | 0.001 - 0.015 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.018 - 0.5 µg/mL[3] | 0.003 - 0.048 µg/mL[5] |
| Linearity (R²) | > 0.99[3] | > 0.99[5] |
| Accuracy (% Recovery) | 85 - 115%[6] | 70 - 130%[5] |
| Precision (%RSD) | < 15%[6] | < 15%[5] |
Experimental Protocols
Protocol 1: Quantification by GC-MS
This protocol describes a general procedure for the quantification of this compound in a biological matrix using GC-MS.
1. Sample Preparation (with Derivatization)
-
Spiking: To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., deuterated this compound).
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.
-
Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
Final Preparation: Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general method for the quantification of this compound in a biological matrix using LC-MS/MS.
1. Sample Preparation
-
Spiking: To 100 µL of the sample, add an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute to precipitate proteins.[2]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Filtration: Transfer the supernatant to an autosampler vial, optionally through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be determined by infusion and optimization.[2]
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical workflow for the validation of an analytical method for this compound.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
Comparative Analysis of N-Ethyl-N-methylbutan-2-amine Analogs: A Structural Activity Relationship Guide for Monoamine Transporter Inhibition
A detailed examination of the structural modifications of N-Ethyl-N-methylbutan-2-amine and their impact on potency and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this compound analogs concerning their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By dissecting the influence of various structural modifications on the butan-2-amine scaffold, this document aims to furnish researchers, scientists, and drug development professionals with a predictive framework for designing novel monoamine reuptake inhibitors with desired potency and selectivity profiles.
Introduction
This compound is a secondary amine with a chiral center at the second carbon of the butyl chain.[1] Its structural framework serves as a foundational scaffold for developing centrally active agents.[1] Analogs of this compound are of significant interest in neuropharmacology due to their potential to modulate the levels of key neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft by inhibiting their respective transporters. This inhibition of reuptake is a well-established mechanism for the therapeutic management of various neurological and psychiatric disorders. The affinity and selectivity of these analogs for DAT, SERT, and NET are critically influenced by the nature of the substituents on the nitrogen atom and the stereochemistry of the chiral center.
Core Structural Features and Their Influence on Activity
The fundamental structure of the this compound scaffold consists of a secondary or tertiary amine attached to a sec-butyl group. The key areas for structural modification that dictate the pharmacological profile include:
-
N-Substituents: The size, lipophilicity, and electronic properties of the alkyl groups attached to the nitrogen atom are primary determinants of potency and selectivity.
-
Butyl Chain: Modifications to the butyl chain, such as the introduction of substituents or conformational constraints, can influence transporter interaction.
-
Stereochemistry: The stereoconfiguration at the C2 chiral center of the butan-2-amine backbone can significantly impact binding affinity and functional activity.
Comparative Analysis of Monoamine Transporter Inhibition
While specific quantitative data for a comprehensive series of this compound analogs is not extensively available in publicly accessible literature, the structure-activity relationships can be inferred from studies on related N-substituted sec-butylamine (B1681703) and phenethylamine (B48288) derivatives. The following table summarizes the general trends observed for structural modifications and their anticipated impact on transporter inhibition.
| Structural Modification | General Effect on DAT Affinity | General Effect on SERT Affinity | General Effect on NET Affinity | Rationale |
| Increase in N-Alkyl Chain Length | Variable, may decrease with excessive bulk | Generally increases | Variable, often tolerated | Increased lipophilicity can enhance binding to the more accommodating SERT binding pocket, while steric hindrance from bulky groups can negatively impact affinity for the more constrained DAT. |
| Introduction of a Phenyl Group on N-Alkyl Chain | Generally increases | Generally increases | Generally increases | The aromatic ring can engage in additional binding interactions, such as pi-pi stacking, within the transporter binding sites. |
| Conversion from Secondary to Tertiary Amine | Generally decreases | May increase or decrease | Generally decreases | Increased steric bulk around the nitrogen can hinder optimal interaction with the transporters, particularly DAT and NET. |
| (S)-Stereoisomer vs. (R)-Stereoisomer | Often higher | Often higher | Often higher | The stereochemistry dictates the spatial orientation of the substituents, leading to more favorable interactions for one enantiomer over the other within the chiral binding pocket of the transporters. |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of this compound analogs as monoamine transporter inhibitors.
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of neurotransmitters by DAT, SERT, and NET.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human DAT, SERT, or NET are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, [³H]norepinephrine for NET) is added to initiate uptake.
-
Incubation: The cells are incubated for a short period to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The interaction of this compound analogs with monoamine transporters leads to the inhibition of neurotransmitter reuptake, thereby increasing the concentration of monoamines in the synaptic cleft. This enhanced neurotransmitter availability subsequently modulates downstream signaling pathways.
Caption: Experimental workflow for assessing the inhibitory activity of this compound analogs on monoamine transporters.
Caption: Signaling pathway illustrating monoamine release, reuptake, and the site of action for this compound analogs.
Conclusion
The structural framework of this compound offers a versatile platform for the development of novel monoamine reuptake inhibitors. The pharmacological profile of its analogs is intricately linked to the chemical nature of the N-substituents and the stereochemistry of the sec-butyl group. A systematic exploration of these structural features, guided by the principles of SAR and supported by robust in vitro pharmacological evaluation, is crucial for the rational design of next-generation therapeutics targeting monoamine transporters with enhanced potency and desired selectivity for the treatment of a spectrum of neuropsychiatric disorders. Further research is warranted to synthesize and systematically evaluate a focused library of this compound analogs to generate precise quantitative data and solidify the structure-activity relationships for this promising class of compounds.
References
Spectroscopic Showdown: Unraveling the Molecular Fingerprints of N-Ethyl-N-methylbutan-2-amine and Its Chemical Ancestors
A detailed comparative analysis of the spectroscopic signatures of the tertiary amine, N-Ethyl-N-methylbutan-2-amine, and its primary precursors offers researchers and drug development professionals critical insights into its structural verification and purity assessment. This guide provides a comprehensive examination of the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside standardized experimental protocols and illustrative pathway diagrams.
This compound, a tertiary amine with potential applications in pharmaceutical and chemical synthesis, can be synthesized through various routes, primarily via the reductive amination of butan-2-one with ethylamine (B1201723) and methylamine, or by the N-alkylation of sec-butylamine. Understanding the distinct spectroscopic characteristics of the final product in relation to its precursors is paramount for reaction monitoring, quality control, and unambiguous identification.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while experimental data for the precursors is readily available, specific experimental spectra for this compound are not widely published. The data presented for the target molecule is therefore predicted based on established spectroscopic principles and comparison with analogous structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | -CH₃ (various) | -CH₂- (various) | -CH- | N-H |
| This compound (Predicted) | ~0.9 (t), ~1.0 (d), ~2.2 (s) | ~1.4 (m), ~2.4 (q) | ~2.5 (m) | - |
| Butan-2-one | 2.16 (s) | 2.45 (q) | - | - |
| sec-Butylamine | 0.9 (t), 1.1 (d) | 1.5 (m) | 2.7 (m) | ~1.1 (br s) |
| Ethylamine | 1.1 (t) | 2.7 (q) | - | ~1.2 (br s) |
| Methylamine | 2.4 (s) | - | - | ~1.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | -CH₃ (various) | -CH₂- (various) | -CH- | C=O |
| This compound (Predicted) | ~11, ~16, ~38 | ~24, ~48 | ~60 | - |
| Butan-2-one | 7.9, 29.4 | 36.9 | - | 209.3 |
| sec-Butylamine | 10.5, 20.1 | 30.0 | 48.9 | - |
| Ethylamine | 18.7 | 36.8 | - | - |
| Methylamine | 28.3 | - | - | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C-N Stretch |
| This compound (Predicted) | - | 2850-3000 | - | 1000-1250 |
| Butan-2-one | - | 2850-3000 | ~1715 | - |
| sec-Butylamine | 3300-3500 (two bands) | 2850-3000 | - | 1000-1250 |
| Ethylamine | 3300-3500 (two bands) | 2850-3000 | - | 1020-1220 |
| Methylamine | 3200-3600 (broad) | 2800-3000 | - | 1020-1220 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 115 | 100 (M-15), 86 (M-29), 72 (M-43) |
| Butan-2-one | 72 | 57, 43, 29 |
| sec-Butylamine | 73 | 58, 44 |
| Ethylamine | 45 | 30 |
| Methylamine | 31 | 30 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Obtain a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
A pulse angle of 45-90 degrees and a longer relaxation delay (2-5 seconds) are typically employed.
-
A larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 10-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, is a key diagnostic tool.[1] Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1]
Visualization of Synthetic Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic routes to this compound and the logical workflow of its comparative spectroscopic analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Ethyl-N-methylbutan-2-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Ethyl-N-methylbutan-2-amine, a compound that requires careful handling due to its potential hazards. The following procedures are based on best practices for managing flammable and corrosive amine compounds, ensuring a conservative and safety-conscious approach.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against potential exposure and chemical burns.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.
-
Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is essential.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.[1]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealable hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal and state hazardous waste regulations.[2][3][4] The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[2][4]
1. Hazardous Waste Determination:
The first step is to determine if the waste is hazardous.[5][6] Based on the data for structurally similar amine compounds, this compound should be treated as a hazardous waste due to its likely properties of being a flammable liquid and corrosive.[7][8][9]
2. Containerization:
-
Primary Container: Collect waste this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). The container must be in good condition with a secure, leak-proof lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[1]
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as acids and oxidizing agents.[8][10]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company.[1][7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Manifest System: Hazardous waste is tracked using a manifest system from the point of generation to its final disposal facility.[4][6]
Prohibited Disposal Methods:
Quantitative Data Summary
The following table summarizes key safety and physical data for compounds structurally similar to this compound. This information is critical for assessing risk and planning disposal procedures.
| Property | N-Ethylmethylamine[7][8][9] | N-ethyl-(2-methylallyl)amine[10] |
| CAS Number | 624-78-2 | 18328-90-0 |
| Molecular Formula | C3H9N | C6H13N |
| Molecular Weight | 59.11 g/mol | 99.17 g/mol |
| Hazard Class | Flammable Liquid, Category 2; Acute Toxicity, Category 4; Skin Corrosion, Category 1A | Flammable Liquid, Category 2 |
| Hazard Statements | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | H225: Highly flammable liquid and vapour. |
| Disposal | Burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company. | Dispose in a safe manner in accordance with local/national regulations. Dispose of contents/container to licensed waste disposal facility. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. epa.gov [epa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. gelest.com [gelest.com]
Personal protective equipment for handling N-Ethyl-N-methylbutan-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of N-Ethyl-N-methylbutan-2-amine, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on best practices for handling structurally similar secondary amines, ensuring a comprehensive approach to laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented is based on the safety data for a closely related compound, N-Ethylmethylamine, and general safety protocols for handling amines. A thorough risk assessment should be conducted before working with this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | Prevents skin contact, which can cause burns and irritation.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][2] | Minimizes the risk of accidental skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] | Avoids inhalation of potentially harmful vapors.[4] |
Operational Plan: Safe Handling Procedure
Adherence to a systematic workflow is essential for minimizing risks during the handling of this compound.
Preparation and Area Setup:
-
Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Emergency Equipment: Verify that an emergency shower and eyewash station are readily accessible.[1]
-
Assemble Materials: Gather all necessary equipment and reagents before beginning the procedure.[1]
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.[1]
-
Wear chemical safety goggles or a face shield.[1]
-
Don chemical-resistant gloves, inspecting them for any tears or perforations beforehand.[1]
Handling the Compound:
-
Handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable.[4][5]
-
After handling, wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.[1][6]
-
Do not mix with incompatible waste streams.
Container Management:
-
Use a chemically resistant container for waste collection.[6]
-
Keep the waste container securely closed when not in use and store it in a designated secondary containment area.[1]
Disposal Procedure:
-
Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[1][5]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
